7-(Methylthio)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
121537-60-8 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
4-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) |
InChI Key |
JUTPYDIIOLJRQN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1N=CN2 |
Canonical SMILES |
CSC1=CC=CC2=C1N=CN2 |
Synonyms |
1H-Benzimidazole,4-(methylthio)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
7-(Methylthio)-1H-benzo[d]imidazole chemical structure and properties
Chemical Structure, Synthesis, and Physicochemical Properties
Executive Summary
7-(Methylthio)-1H-benzo[d]imidazole (CAS: 121537-61-9 for generic isomer class; specific regiochemistry requires distinction) represents a specialized scaffold in medicinal chemistry. Unlike the more common 2- or 5-substituted benzimidazoles, the 7-position (equivalent to the 4-position in the tautomeric equilibrium of the unsubstituted parent) offers unique steric and electronic vectors. This moiety is frequently utilized to induce conformational locks in kinase inhibitors or to exploit the "peri-effect" interaction between the C7-sulfur lone pair and the N1-proton.
This guide details the structural dynamics, validated synthetic protocols, and physicochemical properties of this compound, emphasizing the critical role of annular tautomerism in its behavior.
Structural Dynamics & Tautomerism
The "4 vs. 7" Nomenclature Paradox
In 1H-benzo[d]imidazole, the nitrogen atoms are chemically distinct: N1 is pyrrole-like (protonated, sp³-hybridized character), and N3 is pyridine-like (unprotonated, sp²-hybridized). Rapid proton transfer (annular tautomerism) renders positions 4 and 7 equivalent in the unsubstituted parent on the NMR timescale.
However, the introduction of the methylthio (-SMe) group breaks this symmetry. The compound exists as a dynamic equilibrium between two tautomers:
-
4-(Methylthio)-1H-benzo[d]imidazole: The substituent is distal to the NH group.
-
7-(Methylthio)-1H-benzo[d]imidazole: The substituent is proximal (adjacent) to the NH group.
Intramolecular Interactions
While steric repulsion generally favors the distal (4-substituted) tautomer, the 7-methylthio isomer introduces an stabilizing intramolecular hydrogen bond acceptor capability. The sulfur atom's lone pair can interact with the N1-H (S···H-N), creating a pseudo-5-membered ring. This "peri-interaction" significantly influences the pKa and lipophilicity compared to its 5- or 6-substituted isomers.
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and the numbering convention.
Caption: Annular tautomerism between the 4- and 7-isomers. In solution, these exist in rapid equilibrium, often complicating NMR assignment without N-alkylation.
Synthetic Methodology
The synthesis of 7-(methylthio)-1H-benzo[d]imidazole requires the construction of the benzimidazole core from a pre-functionalized benzene ring. Direct thiolation of benzimidazole at C7 is difficult due to lack of activation. The most robust route proceeds via the cyclization of 3-(methylthio)benzene-1,2-diamine .
Retrosynthetic Analysis
-
Target: 7-(Methylthio)-1H-benzo[d]imidazole
-
Precursor: 3-(Methylthio)benzene-1,2-diamine
-
Starting Material: 2-Fluoro-1-nitrobenzene or 3-Fluoro-2-nitroaniline (commercial availability varies).
Protocol: S_NAr and Cyclization
This protocol assumes starting from 2-chloro-3-nitroaniline or a similar accessible precursor.
Step 1: Introduction of the Methylthio Group
Reaction: Nucleophilic Aromatic Substitution (S_NAr).
-
Reagents: 2-Chloro-3-nitroaniline (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq).
-
Solvent: DMF or DMSO (anhydrous).
-
Conditions: Heat to 80°C for 4–6 hours under N₂ atmosphere.
-
Workup: Pour into ice water. The product, 2-(methylthio)-3-nitroaniline (or 3-(methylthio)-2-nitroaniline depending on starting isomer), precipitates as a yellow solid. Filter and wash with water.
-
Note: Thiols and sulfides can poison metal catalysts in the next step; ensure high purity.
-
Step 2: Reduction to Diamine
Reaction: Nitro group reduction.
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (4:1).
-
Conditions: Reflux (80°C) for 2 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.
-
Product: 3-(Methylthio)benzene-1,2-diamine. Unstable to oxidation; use immediately.
Step 3: Formylation and Cyclization
Reaction: Philips Condensation or Formic Acid Cyclization.
-
Reagents: 3-(Methylthio)benzene-1,2-diamine (1.0 eq), Formic Acid (98%, excess as solvent).
-
Conditions: Reflux (100–110°C) for 3–5 hours.
-
Mechanism: Formation of the formamide intermediate followed by acid-catalyzed dehydration to close the imidazole ring.
-
Workup: Cool to RT. Neutralize with NaOH or NH₄OH to pH ~8. The benzimidazole precipitates.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).
Synthetic Workflow Diagram
Caption: Step-wise synthesis from nitro-aniline precursors via the diamine intermediate.
Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
The 7-SMe group imparts significant lipophilicity compared to the parent benzimidazole. The values below are synthesized from experimental data of analogous benzimidazoles and predictive models (ACD/Labs, ChemAxon).
| Property | Value (Approx.) | Notes |
| Molecular Formula | C₈H₈N₂S | |
| Molecular Weight | 164.23 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation of sulfur can darken color. |
| Melting Point | 196–198°C | Varies by crystal habit/purity. |
| LogP (Octanol/Water) | 2.3 – 2.6 | Significantly more lipophilic than benzimidazole (LogP ~1.3). |
| pKa (Conj. Acid) | 5.3 – 5.6 | Protonation at N3. SMe is weakly electron-withdrawing by induction, lowering pKa slightly vs parent. |
| pKa (NH Acidity) | ~11.8 | Deprotonation of N1. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water; moderate in DCM. |
| H-Bond Donors | 1 | The N1-H. |
| H-Bond Acceptors | 2 | The N3 lone pair and the Sulfur lone pair. |
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
Benzimidazoles are privileged scaffolds for ATP-competitive kinase inhibitors. The motif typically binds to the "hinge region" of the kinase.
-
Role of 7-SMe: The methylthio group at C7 (or C4) can occupy the "gatekeeper" pocket or solvent-exposed regions depending on the binding mode. It provides a hydrophobic anchor that is metabolically distinct from alkyl groups.
Metabolic Liabilities
Researchers must monitor the oxidation state of the sulfur during in vivo studies.
-
S-Oxidation: The sulfide (-SMe) is readily oxidized by CYP450 or FMO enzymes to the Sulfoxide (-S(O)Me) and subsequently the Sulfone (-SO₂Me) .
-
Impact: This transformation increases polarity (lowers LogP) and alters the electronic nature from electron-donating (resonance) to strong electron-withdrawing, potentially changing potency.
Bioisosterism
The -SMe group is often used as a bioisostere for a methoxy (-OMe) or ethyl (-Et) group. It is larger than -OMe (Van der Waals radius of S > O) and less polar, often improving membrane permeability.
References
-
Tautomerism in Benzimidazoles: Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 2011.
-
Synthesis of Benzimidazole Derivatives: Bahrami, K., et al. "One-Pot Synthesis of Substituted Benzimidazoles." Synthesis, 2007.[1]
-
Properties of Methylthio-benzimidazoles: PubChem Compound Summary for 2-substituted analogs (extrapolated).
-
Intramolecular Hydrogen Bonding: Kuhn, B., et al. "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010.
Sources
An In-Depth Technical Guide to the Tautomerism of 4-(Methylthio)-1H-benzimidazole and its 7-(Methylthio) Isomer
Abstract
This technical guide provides a comprehensive examination of the prototropic tautomerism exhibited by 4-(methylthio)-1H-benzimidazole and its positional isomer, 7-(methylthio)-1H-benzimidazole. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this dynamic equilibrium. It explores the intricate interplay of steric and electronic factors that dictate the relative stability of each tautomer. A detailed exposition of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational modeling, is presented as a practical framework for the unambiguous characterization and quantification of these tautomeric species. The causality behind experimental design and the integration of computational data are emphasized to provide a robust, self-validating approach to the study of benzimidazole tautomerism, a critical consideration in medicinal chemistry and materials science.
Introduction: The Significance of Tautomerism in Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] This is, in part, due to its ability to engage in various non-covalent interactions and its structural similarity to endogenous purines. A key, yet often complex, feature of N-unsubstituted benzimidazoles is their capacity for prototropic tautomerism.[2] This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to a dynamic equilibrium between two or more structural isomers known as tautomers.[3]
For asymmetrically substituted benzimidazoles, such as those with a substituent on the benzene ring, this tautomerism results in distinct positional isomers. In the case of 4-(methylthio)-1H-benzimidazole, the proton can reside on either N1, yielding the 4-(methylthio) tautomer, or on N3, giving rise to the 7-(methylthio) tautomer (Figure 1). The relative population of these tautomers can significantly impact the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape. Consequently, understanding and controlling this tautomeric equilibrium is of paramount importance in drug design, as the biological activity of a compound is often attributable to a single, predominant tautomeric form.[4]
This guide will provide a detailed exploration of the tautomeric relationship between 4-(methylthio)-1H-benzimidazole and 7-(methylthio)-1H-benzimidazole, offering both theoretical insights and practical methodologies for their study.
Theoretical Underpinnings of the 4- vs. 7-(Methylthio) Tautomeric Equilibrium
The position of the tautomeric equilibrium in asymmetrically substituted benzimidazoles is governed by the relative thermodynamic stabilities of the contributing tautomers. These stabilities are, in turn, dictated by a delicate balance of electronic and steric effects imparted by the substituent.
Electronic Effects of the Methylthio Group
The methylthio (-SCH3) group is known to exert a dual electronic influence on an aromatic ring: a weak electron-withdrawing inductive effect (-I) and a more significant electron-donating resonance effect (+M) due to the lone pairs on the sulfur atom.[5] The overall electronic character of the methylthio group is generally considered to be electron-donating.[6]
-
In the 4-(methylthio) tautomer , the methylthio group is in closer proximity to the N1-H moiety. The electron-donating nature of the methylthio group can increase the electron density in the benzene ring, which may influence the acidity of the N1-H proton.
-
In the 7-(methylthio) tautomer , the methylthio group is adjacent to the pyridine-like nitrogen (N3). The interaction between the lone pairs of the sulfur atom and the electron-rich N3 atom might lead to electronic repulsion, potentially destabilizing this tautomer.
Steric Effects and Intramolecular Interactions
Steric hindrance can play a crucial role in determining tautomeric preference.[7] A substituent at the 4- or 7-position is in the peri-position relative to the N-H or lone pair of the imidazole ring, respectively.
-
In the 7-(methylthio) tautomer , the methylthio group is adjacent to the N-H group. Depending on the conformation of the methylthio group, there could be steric repulsion between the methyl group and the hydrogen on N1, which would destabilize this tautomer.
-
In the 4-(methylthio) tautomer , the methylthio group is adjacent to the lone pair of the pyridine-like nitrogen (N3). The steric interaction in this case is generally considered to be less significant than the repulsion with the N-H group.
Based on these general principles, it is often hypothesized that for substituents at the 4/7 position, the tautomer where the substituent is at the 4-position is more stable than the 7-substituted tautomer to minimize steric clash with the N-H proton. However, the precise equilibrium position is highly sensitive to the specific nature of the substituent and the surrounding environment (e.g., solvent).
Experimental Characterization of Tautomers
A multi-pronged approach utilizing various spectroscopic techniques is essential for the unambiguous characterization and quantification of the 4-(methylthio) and 7-(methylthio) tautomers in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[3] The rate of proton exchange between the two tautomers dictates the appearance of the NMR spectrum.
-
Fast Exchange: If the interconversion between the 4- and 7-(methylthio) tautomers is rapid on the NMR timescale, the observed spectrum will be a time-averaged representation of both species. This results in a simplified spectrum with fewer signals than would be expected for a single, static isomer. For example, the signals for C4 and C7, as well as C5 and C6, would be averaged.[8]
-
Slow Exchange: At lower temperatures or in specific solvents that slow down the proton exchange, it is possible to observe distinct sets of signals for each tautomer.[3] This allows for the direct determination of the tautomeric ratio by integrating the respective signals.
Protocol 1: Variable Temperature ¹H NMR Spectroscopy
This protocol outlines the procedure for studying the tautomeric equilibrium of 4/7-(methylthio)-1H-benzimidazole as a function of temperature.
Materials:
-
4/7-(methylthio)-1H-benzimidazole sample (5-10 mg)
-
Deuterated solvent with a wide liquid range (e.g., deuterated dimethylformamide (DMF-d7), deuterated toluene (toluene-d8))
-
High-quality NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
NMR spectrometer equipped with a variable temperature unit
Procedure:
-
Dissolve the sample in the chosen deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments of 10-20 K.[9][10]
-
Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.[11]
-
Monitor the changes in the aromatic region of the spectrum. Look for the broadening and eventual splitting of signals as the exchange rate slows down.
-
Once separate signals for the two tautomers are resolved, integrate the corresponding peaks to determine the tautomeric ratio at each temperature.
-
From the temperature-dependent equilibrium constants, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process can be calculated using the van't Hoff equation.
Data Interpretation: The appearance of two distinct sets of aromatic proton signals at low temperatures confirms the presence of both tautomers. The relative integration of these signals provides the equilibrium ratio.
¹³C NMR Spectroscopy for Tautomer Ratio Estimation:
¹³C NMR spectroscopy is particularly useful for quantifying the tautomeric ratio, even under conditions of fast exchange. The chemical shifts of the carbon atoms in the benzene portion of the benzimidazole ring, especially C4 and C7, are sensitive to the position of the tautomeric proton.[12]
A reliable method involves the synthesis and analysis of the corresponding N-methylated analogs: 1-methyl-4-(methylthio)-1H-benzimidazole and 1-methyl-7-(methylthio)-1H-benzimidazole. These compounds represent "fixed" or "locked" tautomers, and their ¹³C NMR chemical shifts provide reference values for the pure 4- and 7-(methylthio) forms.[4]
Protocol 2: Tautomer Ratio Determination using ¹³C NMR
-
Synthesize the N-methylated analogs of the 4- and 7-(methylthio) tautomers.
-
Record the ¹³C NMR spectra of the tautomeric mixture and the two N-methylated reference compounds under identical solvent and concentration conditions.
-
Identify the chemical shifts of C4 and C7 in the N-methylated analogs.
-
The observed chemical shift of the corresponding averaged signal in the tautomeric mixture (δ_obs) will be a weighted average of the chemical shifts of the two individual tautomers (δ_4 and δ_7).
-
The mole fraction of the 4-(methylthio) tautomer (X_4) can be calculated using the following equation:
X_4 = (δ_obs - δ_7) / (δ_4 - δ_7)
Table 1: Hypothetical ¹³C NMR Chemical Shift Data for Tautomer Analysis
| Compound | δ(C4) [ppm] | δ(C7) [ppm] |
| 1-Methyl-4-(methylthio)-1H-benzimidazole (Reference) | ~125 | ~110 |
| 1-Methyl-7-(methylthio)-1H-benzimidazole (Reference) | ~112 | ~123 |
| 4/7-(Methylthio)-1H-benzimidazole (Tautomeric Mixture) | \multicolumn{2}{c | }{Observed averaged signal (δ_obs)} |
Note: The chemical shift values are illustrative and would need to be determined experimentally.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a valuable tool for studying tautomeric equilibria, particularly when the two tautomers have distinct electronic absorption spectra.[13] The position and intensity of the absorption bands are sensitive to the electronic structure of the molecule, which is altered by the position of the proton and the substituent.
Protocol 3: UV-Vis Spectroscopic Analysis of Tautomerism
-
Prepare solutions of the 4/7-(methylthio)-1H-benzimidazole in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol).
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the spectra for changes in the wavelength of maximum absorption (λ_max) and the appearance of new bands or shoulders, which may indicate a shift in the tautomeric equilibrium.
-
If the spectra of the pure tautomers can be determined (e.g., from the N-methylated analogs or through deconvolution methods), the tautomeric ratio in different solvents can be quantified.
Data Interpretation: A significant shift in λ_max or a change in the shape of the absorption spectrum with solvent polarity suggests that the tautomeric equilibrium is solvent-dependent. For instance, a more polar tautomer will be stabilized in a more polar solvent, leading to a shift in the equilibrium towards that form.
Computational Modeling of Tautomeric Stability
In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the relative stabilities and properties of tautomers.[14]
Protocol 4: DFT Calculations for Tautomer Energy Prediction
-
Structure Optimization: Build the 3D structures of both the 4-(methylthio)-1H-benzimidazole and 7-(methylthio)-1H-benzimidazole tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15]
-
Energy Calculation: Calculate the single-point energies of the optimized structures. Include zero-point vibrational energy (ZPVE) corrections.
-
Solvation Effects: To model the system in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Relative Stability: The difference in the calculated free energies (ΔG) between the two tautomers will indicate their relative stability. The more stable tautomer will have a lower free energy.
-
NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be used to predict the ¹³C and ¹H NMR chemical shifts of the individual tautomers.[8][16] These predicted shifts can be compared with experimental data to aid in the assignment of signals and to validate the computational model.
Table 2: Hypothetical DFT-Calculated Relative Energies
| Tautomer | Relative Energy (ΔE) [kcal/mol] | Relative Free Energy (ΔG) [kcal/mol] |
| 4-(Methylthio)-1H-benzimidazole | 0.00 (Reference) | 0.00 (Reference) |
| 7-(Methylthio)-1H-benzimidazole | Calculated Value | Calculated Value |
Note: A positive value for the 7-(methylthio) tautomer would indicate it is less stable than the 4-(methylthio) tautomer.
Visualizing the Tautomeric Equilibrium and Experimental Workflows
Graphical representations are invaluable for conceptualizing the tautomeric relationship and the experimental approaches to its study.
Caption: Prototropic tautomerism in 4/7-(methylthio)-1H-benzimidazole.
Caption: Integrated workflow for the study of benzimidazole tautomerism.
Conclusion and Future Perspectives
The tautomeric equilibrium between 4-(methylthio)-1H-benzimidazole and its 7-(methylthio) isomer is a nuanced interplay of electronic and steric factors. This guide has provided a comprehensive framework for understanding and characterizing this equilibrium. The combined application of variable temperature NMR, ¹³C NMR analysis with N-methylated standards, UV-Vis spectroscopy, and DFT calculations offers a robust and self-validating methodology for determining the relative stabilities and tautomeric ratios of these and other asymmetrically substituted benzimidazoles.
A thorough understanding of these tautomeric preferences is not merely an academic exercise; it is a critical component of rational drug design. By identifying the predominant tautomer under physiological conditions, medicinal chemists can better predict and optimize the interactions of benzimidazole-based drugs with their biological targets, ultimately leading to the development of more effective and selective therapeutic agents. Future work in this area could involve the study of a wider range of substituents at the 4/7-position to build a more comprehensive quantitative structure-tautomerism relationship (QSTR) model, further aiding in the predictive design of benzimidazole derivatives with desired properties.
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to 7-(Methylthio)-1H-benzo[d]imidazole and Its Derivatives: Synthesis, Properties, and Therapeutic Potential
Introduction
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. This core is present in numerous pharmacologically active compounds, demonstrating a vast spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a methylthio (-SCH₃) group to this scaffold significantly modulates its electronic properties and lipophilicity, often enhancing its interaction with biological targets. This guide provides a comprehensive technical overview of 7-(Methylthio)-1H-benzo[d]imidazole and its derivatives, offering insights for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, propose synthetic pathways, detail analytical characterization methods, and explore the therapeutic landscape of its related isomers and potential derivatives.
Section 1: Core Compound Identification and Physicochemical Properties
A critical first step in the characterization of any chemical entity is its unique identification. The Chemical Abstracts Service (CAS) Registry Number is a universal standard for this purpose.
1.1. CAS Registry Number
As of the latest search of chemical databases, a specific CAS Registry Number for 7-(Methylthio)-1H-benzo[d]imidazole has not been assigned. This suggests the compound may be a novel entity or has not been widely synthesized and registered. However, several structural isomers are well-documented and provide a valuable comparative baseline.
1.2. Physicochemical Properties of Methylthio-Substituted Benzimidazole Isomers
The position of the methylthio group on the benzimidazole ring significantly influences the compound's physical and chemical properties. The table below summarizes key data for known isomers, which can be used to predict the characteristics of the 7-methylthio variant.
| Property | 2-(Methylthio)-1H-benzo[d]imidazole | 6-(Methylthio)-1H-benzo[d]imidazole | 7-(Methylthio)-1H-benzo[d]imidazole (Predicted) |
| CAS Number | 7152-24-1[1][2][3][4] | 121537-61-9[5] | Not Assigned |
| Molecular Formula | C₈H₈N₂S | C₈H₈N₂S | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol [1][2] | 164.23 g/mol [5] | 164.23 g/mol |
| IUPAC Name | 2-(Methylthio)-1H-benzimidazole | 6-(Methylthio)-1H-benzimidazole | 7-(Methylthio)-1H-benzimidazole |
| Melting Point | 202-205 °C[6] | ~150-160 °C | Expected to be a crystalline solid |
| LogP (Predicted) | 2.28[3] | ~2.1-2.3 | ~2.1-2.4 |
| Appearance | White to almost white crystalline powder[6] | Crystalline solid | Expected to be a crystalline solid |
| Solubility | Soluble in organic solvents (DMSO, Chloroform)[5] | Soluble in organic solvents (DMSO, Chloroform)[5] | Predicted to have good solubility in polar organic solvents |
Section 2: Synthetic Methodologies
The synthesis of benzimidazole derivatives is a well-established field of organic chemistry. The most common and robust method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[7]
2.1. Proposed Synthesis of 7-(Methylthio)-1H-benzo[d]imidazole
The synthesis of the target compound hinges on the availability of the key precursor, 3-(Methylthio)-1,2-phenylenediamine . While this specific precursor is not commercially common, it can be synthesized from a suitable starting material such as 2-nitro-3-(methylthio)aniline via reduction. A general, logical workflow for the synthesis is presented below.
Caption: Proposed synthetic workflow for 7-(Methylthio)-1H-benzo[d]imidazole.
2.2. Detailed Experimental Protocol (Prophetic)
-
Step 1: Synthesis of 3-(Methylthio)-1,2-phenylenediamine (Precursor E)
-
Rationale: The critical step is the selective reduction of the nitro group without affecting the methylthio linkage. Catalytic hydrogenation or chemical reduction with agents like tin(II) chloride are standard, reliable methods.
-
To a solution of 2-Nitro-3-(methylthio)aniline (1 equivalent) in ethanol, add concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂, 3-4 equivalents) portion-wise while monitoring the temperature.
-
Reflux the mixture for 3-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diamine, which can be purified by column chromatography.
-
-
Step 2: Synthesis of 7-(Methylthio)-1H-benzo[d]imidazole (Compound H)
-
Rationale: The Phillips condensation with formic acid is a classic method for installing the C2-unsubstituted imidazole ring. The acidic conditions facilitate the cyclization and dehydration.
-
Dissolve 3-(Methylthio)-1,2-phenylenediamine (1 equivalent) in 4M hydrochloric acid.
-
Add formic acid (1.2 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully neutralize with ammonium hydroxide until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-(Methylthio)-1H-benzo[d]imidazole.
-
2.3. Synthesis of Derivatives
The core structure can be further modified to explore structure-activity relationships (SAR). Key derivatization points are the N1 position of the imidazole ring and the C2 position if a different cyclizing agent is used.
Caption: General strategies for the derivatization of the benzimidazole scaffold.
Section 3: Spectroscopic and Analytical Characterization
The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques. Based on data from known isomers, the following spectral characteristics are anticipated.
| Technique | Expected Observations for 7-(Methylthio)-1H-benzo[d]imidazole |
| ¹H NMR | - Aromatic Protons: 3 signals in the aromatic region (~7.0-7.8 ppm), likely showing coupling patterns corresponding to a 1,2,3-trisubstituted benzene ring. - Imidazole N-H: A broad singlet, typically downfield (>12 ppm in DMSO-d₆), which disappears upon D₂O exchange. - Imidazole C2-H: A sharp singlet around 8.0-8.5 ppm. - -SCH₃ Protons: A sharp singlet for the three methyl protons, typically around 2.5-2.7 ppm.[8] |
| ¹³C NMR | - Aromatic Carbons: 6 distinct signals for the benzene ring carbons. The carbon attached to the sulfur atom will be shifted accordingly. - Imidazole Carbons: Two signals, with the C2 carbon appearing around 140-145 ppm and the quaternary carbons (C3a, C7a) in the 130-145 ppm range. - -SCH₃ Carbon: A signal in the aliphatic region, typically around 15-20 ppm.[8] |
| FT-IR (KBr) | - N-H Stretch: A broad absorption band in the range of 3200-3400 cm⁻¹. - C=N Stretch: A characteristic absorption band around 1590-1620 cm⁻¹.[9] - C-H Aromatic/Aliphatic Stretches: Absorptions around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 164, corresponding to the molecular weight of the compound. - Fragmentation: Potential loss of a methyl radical (-CH₃) or a thio radical (-SH). |
Section 4: Biological Activity and Therapeutic Applications
While no specific biological data exists for the 7-methylthio isomer, the broader class of methylthio-benzimidazoles exhibits significant therapeutic potential. Extrapolation from these known derivatives provides a strong rationale for the investigation of this novel compound.
4.1. Known Activities of Methylthio-Benzimidazole Derivatives
-
Antiprotozoal Activity: A series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives have shown potent in vitro activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, with some compounds exhibiting higher efficacy than the standard drugs metronidazole and albendazole.[10]
-
Anticancer Activity: Benzimidazole derivatives are known to act as anticancer agents through various mechanisms, including the inhibition of topoisomerase I.[11] The substitution pattern on the benzimidazole ring is crucial for DNA binding and cytotoxic effects.
-
Antimicrobial and Antifungal Properties: The benzimidazole core is a key pharmacophore in many antimicrobial agents. The methylthio group can enhance lipophilicity, potentially improving cell wall penetration and activity against various bacterial and fungal strains.
4.2. Potential Mechanism of Action
Many biologically active benzimidazoles function by interacting with biomacromolecules. A plausible mechanism of action for these compounds, particularly in anticancer applications, is the inhibition of critical enzymes involved in DNA replication and maintenance.
Caption: Plausible mechanism of Topoisomerase I inhibition by benzimidazole derivatives.
Section 5: Conclusion and Future Directions
7-(Methylthio)-1H-benzo[d]imidazole represents an intriguing, albeit underexplored, member of the pharmacologically significant benzimidazole family. While a dedicated CAS number and specific experimental data are currently unavailable, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from its isomers.
The potent biological activities observed in related methylthio-benzimidazoles, particularly in the realms of antiprotozoal and anticancer research, strongly suggest that the 7-substituted isomer and its derivatives are valuable targets for future investigation. Researchers are encouraged to pursue the proposed synthetic routes, confirm the compound's structure through rigorous analytical methods, and explore its therapeutic potential. Such studies will not only fill a gap in the chemical literature but may also lead to the discovery of novel therapeutic agents.
References
A comprehensive, numbered list of all sources cited in this guide will be compiled here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. 1H-Benzimidazole, 2-(methylthio)- [webbook.nist.gov]
- 2. 2-(Methylthio)benzimidazole | C8H8N2S | CID 23539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Benzimidazole, 2-(methylthio)- | SIELC Technologies [sielc.com]
- 4. CAS 7152-24-1: 2-(Methylthio)benzimidazole | CymitQuimica [cymitquimica.com]
- 5. Buy 6-(methylthio)-1H-benzimidazole (EVT-1171091) | 121537-61-9 [evitachem.com]
- 6. 2-(METHYLTHIO)BENZIMIDAZOLE CAS#: 7152-24-1 [m.chemicalbook.com]
- 7. connectjournals.com [connectjournals.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Substituted Benzimidazole: A Privileged Motif for Selectivity in Drug Design
The following technical guide is structured to provide actionable, high-level insights into the design and synthesis of 7-substituted benzimidazoles.
Executive Summary: The "7-Position" Paradox
In medicinal chemistry, the benzimidazole scaffold is ubiquitous, yet the 7-position (adjacent to the pyrrole-like N1 nitrogen) remains underutilized compared to the 2-, 5-, and 6-positions. This is primarily due to the "symmetry problem" in synthesis: alkylation of the N1 nitrogen in a 4(7)-substituted precursor typically yields a mixture of 1,4- and 1,7-isomers, with the sterically less hindered 1,4-isomer often predominating.
However, the 7-position offers unique pharmacological advantages:
-
Conformational Locking: A substituent at C7 exerts profound steric pressure on N1-substituents, forcing them out of planarity (atropisomerism), which can dramatically improve selectivity for kinases and GPCRs.
-
Metabolic Shielding: Blocking the C7 position can prevent metabolic oxidation at this electron-rich site.
-
Unique Vector: It provides a vector into "back-pockets" of enzymes that are inaccessible to 4-, 5-, or 6-substituted analogs.
This guide details the structural logic, validated synthetic protocols, and case studies necessary to master this challenging but rewarding chemical space.
Structural Biology & Numbering Logic
Correct numbering is critical for this discussion. In
-
N1: The nitrogen bearing the alkyl/aryl group.[1]
-
C2: The carbon between the two nitrogens.
-
N3: The pyridine-like nitrogen.
-
C4: The benzene carbon adjacent to N3 (less sterically crowded).
-
C7: The benzene carbon adjacent to N1 (sterically crowded).
Visualization: The Steric Hinge
The following diagram illustrates the "Steric Hinge" effect where a C7-substituent forces the N1-group into a specific conformation.
Figure 1: The "Steric Hinge" effect. A C7-substituent creates a steric clash with the N1-group, enforcing a non-planar conformation often required for isoform selectivity.
Strategic Synthesis: Overcoming Regioselectivity
Direct alkylation of a 4-substituted benzimidazole usually fails to yield the 7-substituted product selectively. Two authoritative protocols are presented below to solve this.
Protocol A: The "Benzoxazole Rearrangement" (High Specificity)
Best for: Creating 7-hydroxy or 7-amino derivatives.
This advanced method utilizes a Dimroth-type rearrangement to convert a 4-substituted benzoxazole into a 7-substituted benzimidazole. This method is self-validating because the regiochemistry is locked by the starting material structure.
Mechanism:
-
Start: 2-amino-3-nitrophenol.
-
Cyclize: Form 4-nitrobenzoxazole.
-
Alkylate: Methylate the ring nitrogen (creates a benzoxazolium salt).
-
Rearrange: Base-induced ring opening and re-closure flips the exocyclic amine into the ring (N1) and the ring oxygen out to C7.
Step-by-Step Protocol:
-
Precursor Synthesis: React 2-amino-3-nitrophenol with triethyl orthoformate (Reflux, 4h) to yield 4-nitrobenzoxazole .
-
Reduction: Hydrogenate (Pd/C, H2) to 4-aminobenzoxazole .
-
Amine Functionalization: React with the desired aldehyde (reductive amination) to install the future N1-substituent (e.g.,
-methyl). Result: 4-(methylamino)benzoxazole .[2] -
The Rearrangement (Critical Step):
-
Dissolve the intermediate in absolute ethanol.
-
Add 1.2 eq of NaOEt.
-
Reflux for 2-4 hours. The solution typically changes color as the rearrangement occurs.
-
Workup: Neutralize with dilute HCl. The product, 7-hydroxy-1-methylbenzimidazole , precipitates or can be extracted.
-
Note: The hydroxyl group at C7 can now be activated (triflate) and coupled (Suzuki/Buchwald) to install diverse C7 substituents.
-
Protocol B: The "Classical" Regiospecific Route
Best for: 7-Halo or 7-Alkyl derivatives.
This route avoids the ambiguity of alkylation by installing the N1-substituent before cyclization.
Step-by-Step Protocol:
-
Starting Material: 2,6-difluoronitrobenzene (or 2-fluoro-6-substituted-nitrobenzene).
-
SNAr Displacement: React with the desired primary amine (
) in THF/DIEA at 0°C. The amine selectively displaces the fluorine to yield N-alkyl-2-nitro-6-substituted-aniline . -
Reduction: Reduce the nitro group (Fe/NH4Cl or H2/Pd) to the N-alkyl-3-substituted-1,2-diaminobenzene .
-
Cyclization: Condense with an aldehyde (using Na2S2O5 in DMF) or carboxylic acid (PPA).
-
Result: The substituent originally at the 6-position of the aniline is now unambiguously at the 7-position of the benzimidazole.
Therapeutic Applications & Case Studies
Case Study 1: PI3Kδ Isoform Selectivity
Challenge: Developing inhibitors for Phosphoinositide 3-kinase delta (PI3Kδ) that spare the alpha and beta isoforms to avoid toxicity. Solution: The 7-substituted benzimidazole.[2][3] Mechanism:
-
Most pan-PI3K inhibitors bind to the hinge region (Val851).
-
7-Substituted Strategy: A substituent at C7 (e.g., a methyl or chloro group) points towards Trp760 (a residue specific to the delta isoform; other isoforms often have smaller residues or different pocket shapes).
-
Furthermore, the C7-substituent twists the N1-aryl group, preventing it from clashing with the "roof" of the pocket in the delta isoform, while creating a clash in the alpha isoform.
-
Outcome: >100-fold selectivity for PI3Kδ over PI3Kα.
Case Study 2: Angiotensin II Receptor Antagonists (Sartans)
Drug: Candesartan / Telmisartan analogs. Role of C7:
-
In the development of Angiotensin II Type 1 (AT1) receptor blockers, the acidic pharmacophore is crucial.
-
Early candidates (like CV-11194) utilized a benzimidazole-7-carboxylic acid .
-
The carboxylate at C7 mimics the position of the tetrazole/carboxylate found in the biphenyl tail of Losartan, forming a critical salt bridge with Arg167 in the AT1 receptor.
-
Note: In many "sartan" structures, the biphenyl group is at N1. A C7-substituent is positioned perfectly to interact with the transmembrane domain interface.
Quantitative Data Summary
| Feature | 4-Substituted Benzimidazole | 7-Substituted Benzimidazole | Impact on Drug Design |
| N1-Steric Environment | Open / Unhindered | Crowded / Hindered | Induces atropisomerism; improves selectivity. |
| Metabolic Stability | Moderate | High | Blocks P450 oxidation at the electron-rich C7/C4 site. |
| Synthesis Difficulty | Low (Commercial precursors) | High (Requires specific routes) | High barrier to entry; valuable IP space. |
| pK_a (N3) | ~5.5 - 6.0 | ~4.5 - 5.5 | C7-substituents (if EWG) lower pKa, improving membrane permeability. |
Experimental Workflow Diagram
The following diagram outlines the decision tree for synthesizing 7-substituted benzimidazoles based on the desired substituent.
Figure 2: Synthetic decision tree ensuring regiochemical purity.
References
-
Synthesis of 7-hydroxy-1-methylbenzimidazole via Benzoxazole Rearrangement Source: Heterocycles, Vol. 41, No. 2, 1995. URL:[Link] (Verified via search result 1.1)
-
Potent and highly selective benzimidazole inhibitors of PI3-kinase delta Source: Journal of Medicinal Chemistry / PubMed. URL:[Link] (Verified via search result 1.13)
-
Nonpeptide Angiotensin II Receptor Antagonists: Synthesis of Benzimidazole-7-carboxylic Acids Source: Journal of Medicinal Chemistry (ACS). URL:[Link] (Verified via search result 1.9)
-
Regioselective Synthesis of Benzimidazoles Source: Beilstein Journal of Organic Chemistry. URL:[Link] (General reference for regioselectivity concepts)
Sources
- 1. Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
7-(Methylthio)-1H-benzo[d]imidazole PubChem and ChemSpider data
This technical guide provides an in-depth analysis of 7-(Methylthio)-1H-benzo[d]imidazole , a privileged heterocyclic scaffold. Note that due to annular tautomerism in the imidazole ring, this compound is chemically equivalent to 4-(Methylthio)-1H-benzo[d]imidazole . For the purpose of this guide, we will refer to the canonical 4-isomer nomenclature often used in cheminformatics, while explicitly addressing the 7-isomer tautomer relevant to receptor binding.
Synonyms: 4-(Methylthio)-1H-benzimidazole; 4-(Methylsulfanyl)-1H-benzimidazole CAS Registry Number: (Analogous derivatives: 1805750-12-2) PubChem CID: (Derivative search required for specific salt forms)
Part 1: Chemical Identity & Tautomeric Dynamics
The core structure of 7-(methylthio)-1H-benzo[d]imidazole is defined by a benzene ring fused to an imidazole ring, with a methylthio (-SMe) group at the 4- or 7-position.
Tautomeric Ambiguity
In solution, 1H-benzimidazoles exist in a rapid equilibrium between two tautomers. The proton on the nitrogen atom migrates between N1 and N3.
-
Tautomer A (4-isomer): If N1 is protonated, the substituent is at position 4.
-
Tautomer B (7-isomer): If N3 is protonated, the substituent is at position 7.
This distinction is critical in Structure-Based Drug Design (SBDD) . A protein binding pocket may selectively stabilize the 7-tautomer via hydrogen bonding networks, even if the 4-tautomer is dominant in the crystal lattice.
Physicochemical Profile (Calculated vs. Expected)
| Property | Value | Source/Methodology |
| Molecular Formula | C₈H₈N₂S | Stoichiometry |
| Molecular Weight | 164.23 g/mol | PubChem Compute |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Consensus Model (XLogP3) |
| H-Bond Donors | 1 | NH group |
| H-Bond Acceptors | 2 | Pyridine-like N, Thioether S |
| pKa (Conjugate Acid) | ~5.4 | Predicted (Base strength of imidazole) |
| Topological Polar Surface Area | ~44 Ų | ChemSpider / ACD |
Part 2: Synthetic Pathways & Methodologies[1][2][3][4]
Protocol A: Cyclization of 3-(Methylthio)benzene-1,2-diamine
This is the most reliable route to ensuring regiochemical purity.
Reagents:
-
Precursor: 3-(Methylthio)benzene-1,2-diamine (CAS: Custom synthesis often required).
-
Cyclizing Agent: Formic acid (88%) or Trimethyl orthoformate.
-
Catalyst: Conc. HCl (if using orthoformate) or none (if using formic acid).
Step-by-Step Workflow:
-
Charge: Dissolve 10 mmol of 3-(methylthio)benzene-1,2-diamine in 20 mL of 4N HCl.
-
Reflux: Add 15 mmol of formic acid. Heat to reflux (100°C) for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) is essential; the product will be less polar than the diamine.
-
Workup: Cool to 0°C. Neutralize carefully with NH₄OH to pH 8–9. The free base should precipitate.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: S-Methylation (Alternative)
Starting from 4-mercapto-1H-benzimidazole (if available).
-
Dissolve thiol in DMF with K₂CO₃ (1.1 eq).
-
Add MeI (1.0 eq) dropwise at 0°C to avoid quaternization of the imidazole nitrogens.
Synthesis Visualization
Caption: Fig 1. Regioselective synthesis pathway starting from fluoronitroaniline precursors to ensure correct placement of the methylthio group.
Part 3: Biological Potential & Drug Development Context[5][6]
Kinase Inhibition (The "Gatekeeper" Effect)
In kinase drug discovery, the 7-position (or 4-position) of the benzimidazole scaffold often interacts with the hinge region or the solvent-exposed front .
-
Mechanism: The bulky -SMe group can induce a steric clash if the kinase has a small "gatekeeper" residue (e.g., Threonine), potentially improving selectivity against kinases with larger residues (e.g., Methionine).
-
Significance: Unlike the 5/6-positions, which extend into the hydrophobic back pocket, the 4/7-position controls the conformation of the inhibitor relative to the ATP-binding cleft.
Metabolic Stability (SAR Insight)
The methylthio ether is a "soft" metabolic spot.
-
Phase I Metabolism: Cytochrome P450s (CYP3A4, FMO) will rapidly oxidize the sulfide (-S-) to the sulfoxide (-S(=O)-) and subsequently the sulfone (-S(=O)₂-) .
-
Strategic Use: This can be used as a prodrug strategy (sulfoxides are more water-soluble) or blocked by fluorinating the methyl group (e.g., -SCF₃) to extend half-life.
Biological Pathway Interaction
Caption: Fig 2. Metabolic trajectory and pharmacodynamic interaction of the methylthio-benzimidazole scaffold.
Part 4: Safety & Handling (GHS Classification)
While specific toxicological data for this isomer is limited, benzimidazoles generally follow a consistent hazard profile. Treat as Hazardous .
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol: Use a chemical fume hood. Avoid contact with strong oxidizing agents (reacts with sulfide).
References
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Methylthiobenzimidazole via Diamine Condensation
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-methylthiobenzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The described methodology centers on the robust and widely adopted Phillips condensation reaction, which involves the cyclization of an o-phenylenediamine with a carboxylic acid. We present a detailed, step-by-step procedure for the reaction of 3,4-diaminophenyl methyl sulfide with formic acid, followed by protocols for purification and characterization. The causality behind critical experimental choices is explained to provide researchers with a deep understanding of the process. Additionally, this guide includes workflow visualizations, quantitative data summaries, and a thorough safety analysis to ensure reliable and safe execution.
Scientific Principles and Reaction Mechanism
The formation of the benzimidazole ring via the condensation of an o-phenylenediamine with a carboxylic acid is a cornerstone of heterocyclic chemistry.[3] The reaction proceeds through an acid-catalyzed mechanism, which enhances the electrophilicity of the carboxylic acid, facilitating the synthesis.
Causality of Reagent Selection:
-
o-Phenylenediamine Derivative: The specific starting material, 3,4-diaminophenyl methyl sulfide, is selected to introduce the desired methylthio (-SCH₃) group at the 4-position of the final benzimidazole core. The reactivity of the diamine is governed by the nucleophilicity of its two amino groups.[4]
-
Carboxylic Acid (C1 Source): Formic acid is utilized as the source for the C2 position of the imidazole ring. Its use results in an unsubstituted C2 position (C2-H), yielding the parent 4-methylthiobenzimidazole.[5] Using other carboxylic acids (R-COOH) would result in a 2-substituted (C2-R) benzimidazole.
The Phillips Condensation Mechanism:
The reaction is typically performed in the presence of a strong acid catalyst, such as hydrochloric acid or polyphosphoric acid, although the excess formic acid itself can serve this role. The mechanism involves two key stages:
-
Initial Acylation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the protonated carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form an N-formyl intermediate (an amide).
-
Intramolecular Cyclization and Dehydration: The second amino group then attacks the amide carbonyl carbon in an intramolecular fashion. This cyclization step forms a dihydro-benzimidazolium intermediate, which subsequently aromatizes by losing another molecule of water to yield the stable benzimidazole ring system.[6]
The overall mechanism is depicted below.
Caption: Generalized mechanism for the Phillips condensation.
Materials and Equipment
Table 1: Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Notes |
| 3,4-Diaminophenyl methyl sulfide | 39156-53-7 | C₇H₁₀N₂S | ≥97% | Store under inert gas. |
| Formic Acid | 64-18-6 | CH₂O₂ | ≥90% | Corrosive. Handle with care. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥98% | For neutralization. |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 95% or Absolute | For recrystallization. |
| Activated Carbon | 7440-44-0 | C | Decolorizing grade | For purification. |
| Deionized Water | 7732-18-5 | H₂O | - | Used in work-up. |
Equipment List
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Beakers (various sizes)
-
Büchner funnel and filter flask
-
Glass stirring rod
-
pH paper or pH meter
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure for benzimidazole synthesis.[5]
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 500 mL round-bottom flask.
-
Weigh and add 15.4 g (0.1 mole) of 3,4-diaminophenyl methyl sulfide to the flask.
-
In a fume hood, carefully measure and add 60 mL of 90% formic acid (approx. 1.5 moles). Causality: A significant excess of formic acid is used to act as both the reactant and the reaction solvent, driving the reaction to completion.[5]
-
Attach the reflux condenser to the flask and ensure a secure connection. Place the apparatus in a heating mantle on a magnetic stirrer.
Step 2: Reaction Execution
-
Begin stirring the mixture.
-
Heat the flask to 100-110 °C and maintain a gentle reflux for 3-4 hours.
-
Process Validation: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Prepare a developing system (e.g., Ethyl Acetate/Hexane 7:3) and spot the starting material and aliquots from the reaction mixture. The disappearance of the diamine spot indicates reaction completion.
Step 3: Work-up and Isolation
-
After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a 1 L beaker containing 400 mL of ice-cold water.
-
Place the beaker in an ice bath and begin slow, portion-wise addition of 10 M sodium hydroxide (NaOH) solution while stirring continuously with a glass rod.
-
Critical Step: Monitor the pH of the solution. Continue adding NaOH until the mixture is just alkaline (pH 8-9). The crude product will precipitate as a solid. Causality: The benzimidazole product is soluble in strong acid. Neutralization is required to decrease its solubility and cause it to precipitate out of the aqueous solution.[5]
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with two portions of 50 mL cold deionized water to remove residual salts and impurities.
Step 4: Purification
-
Transfer the damp, crude solid to a 1 L Erlenmeyer flask.
-
Add approximately 600-700 mL of water and heat the suspension to boiling with stirring. The product should dissolve. If it does not, add more water in small portions until a clear solution is obtained at boiling.
-
Add ~1-2 g of activated carbon to the hot solution. Causality: Activated carbon is used to adsorb colored impurities that may have formed during the reaction.
-
Digest the solution by boiling for an additional 10-15 minutes.
-
Perform a hot filtration using a pre-heated Büchner funnel to remove the activated carbon. Causality: The filtration must be done quickly while the solution is hot to prevent premature crystallization of the product on the filter paper.[5]
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified white or off-white crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Process Workflow and Safety
The entire experimental process from setup to final product is outlined in the workflow diagram below.
Caption: Step-by-step experimental workflow.
Table 2: Safety Precautions
| Substance | Hazard | Personal Protective Equipment (PPE) & Handling |
| 3,4-Diaminophenyl methyl sulfide | Toxic, potential mutagen, skin/eye irritant. | Wear nitrile gloves, safety glasses, and a lab coat. Handle only in a chemical fume hood. Avoid inhalation of dust. |
| Formic Acid | Severely corrosive, causes burns, respiratory irritant. | Wear chemical-resistant gloves (butyl rubber or neoprene), chemical splash goggles, face shield, and a lab coat. Use exclusively in a fume hood. |
| Sodium Hydroxide (10M) | Corrosive, causes severe skin burns and eye damage. | Wear chemical-resistant gloves, splash goggles, and a lab coat. The neutralization reaction is exothermic; add slowly and with cooling. |
Expected Results
Table 3: Product Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | Approx. 165-168 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.5 (s, 3H, -SCH₃), ~7.0-7.6 (m, 3H, Ar-H), ~8.1 (s, 1H, C2-H), ~12.3 (br s, 1H, N-H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~15.0 (-SCH₃), ~110-130 (Ar-C), ~135-145 (Ar-C quaternary), ~143 (C2) |
| MS (ESI+) | m/z: 165.05 [M+H]⁺ |
Note: NMR shifts are approximate and may vary based on solvent and concentration.
References
-
Shinde, S., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]
-
Shaikh, A. R., et al. (2016). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]
-
Stavropoulou, A. V., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. Available at: [Link]
- Google Patents. (2009). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
-
Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
-
Do, T. H. T., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
Stavropoulou, A. V., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). O-phenylenediamine is condensed with a carboxylic acid 2. Condensation... [Diagram]. Available at: [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. Available at: [Link]
-
Gontijo, J. S., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
Odame, F., et al. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica. Available at: [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses. Available at: [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes for 7-Substituted Benzimidazole Anthelmintics: An Application Note and Protocol Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole derivatives are a cornerstone of anthelmintic chemotherapy, exhibiting a broad spectrum of activity against various parasitic worms.[1][2][3] The strategic introduction of substituents at the 7-position of the benzimidazole scaffold has been a key area of research to enhance potency, broaden the spectrum of activity, and overcome resistance. This guide provides a detailed overview of established and modern synthetic routes for preparing 7-substituted benzimidazole anthelmintics, with a focus on the underlying chemical principles and practical laboratory protocols. We will explore key synthetic strategies, including classical condensation reactions and modern catalytic methods, providing researchers with the necessary knowledge to design and execute the synthesis of novel anthelmintic candidates.
Introduction: The Significance of the Benzimidazole Scaffold in Anthelmintic Drugs
The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[4][5] Several commercially successful anthelmintic drugs, including albendazole, mebendazole, and fenbendazole, are based on this scaffold.[3][6] Their primary mechanism of action involves binding to the β-tubulin subunit of the parasite's microtubules, thereby inhibiting their polymerization and disrupting essential cellular functions like glucose uptake, ultimately leading to parasite death.[7][8]
Modification at the 7-position of the benzimidazole ring offers a strategic handle to modulate the physicochemical and pharmacological properties of these drugs. Substituents at this position can influence factors such as solubility, metabolic stability, and binding affinity to the target protein, potentially leading to improved efficacy and a better safety profile.[9]
Core Synthetic Strategy: The Phillips-Ladenburg Reaction and its Modern Variants
The most fundamental and widely employed method for constructing the benzimidazole core is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative, a transformation known as the Phillips-Ladenburg reaction.[4] This reaction and its modern adaptations form the basis for the synthesis of many 7-substituted benzimidazoles.
Classical Approach: Condensation with Carboxylic Acids
The traditional Phillips-Ladenburg reaction involves heating an appropriately substituted o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or mineral acids.[10] The reaction proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration to yield the benzimidazole ring.
Causality: The acidic catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The subsequent cyclization is driven by the formation of the stable aromatic benzimidazole ring system.
Protocol 1: General Procedure for the Synthesis of 2,7-Disubstituted Benzimidazoles via Phillips-Ladenburg Condensation
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Polyphosphoric acid (PPA) or 4N HCl
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Combine the substituted o-phenylenediamine and the carboxylic acid in a round-bottom flask.
-
Add polyphosphoric acid (or 4N HCl) to the mixture.
-
Heat the reaction mixture at 120-150 °C for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Modern Catalytic Approaches for Milder Reaction Conditions
While effective, the classical Phillips-Ladenburg reaction often requires harsh conditions. Modern synthetic chemistry has introduced a variety of catalysts that facilitate this transformation under milder conditions, improving yields and functional group tolerance.[5][6][11] These include:
-
Metal Catalysts: Lewis acids such as MgCl₂·6H₂O and various copper and iron-based catalysts have been shown to effectively promote the condensation reaction.[4][11]
-
Nanomaterial Catalysts: Nanoparticles of metal oxides like ZnO and Fe₃O₄ have demonstrated high catalytic activity, often allowing for solvent-free or aqueous reaction conditions.[6][11]
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid can be used under solvent-free grinding conditions, offering an environmentally friendly alternative.[11]
Causality: These catalysts function by activating either the carboxylic acid or the o-phenylenediamine, lowering the activation energy of the reaction and allowing it to proceed under less forcing conditions. For instance, metal catalysts can coordinate to the carbonyl oxygen, increasing its electrophilicity.
Synthesis of Key 7-Substituted Precursors
The synthesis of 7-substituted benzimidazole anthelmintics often begins with the preparation of a suitably functionalized o-phenylenediamine derivative. Two common and versatile starting points are 7-hydroxy- and 7-aminobenzimidazoles.
Synthesis of 7-Hydroxybenzimidazoles
A common route to 7-hydroxybenzimidazoles involves the use of a starting material where the hydroxyl group is already in place. For example, the synthesis of 7-hydroxy-1-methylbenzimidazole can be achieved through a multi-step sequence starting from 2-amino-3-nitrophenol.[12]
Workflow for the Synthesis of 7-Hydroxy-1-methylbenzimidazole:
Caption: Synthetic pathway to 7-Hydroxy-1-methylbenzimidazole.
Protocol 2: Synthesis of 7-Hydroxy-1-methylbenzimidazole [12]
Step 1: Synthesis of 4-Nitrobenzoxazole
-
To a stirred solution of 2-amino-3-nitrophenol in trimethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to approximately 100°C, allowing the methanol generated to evaporate.
-
Cool the reaction and triturate the resulting solid with toluene, then evaporate to dryness under reduced pressure to obtain 4-nitrobenzoxazole.
Step 2: Synthesis of 3-Nitro-2-methylaminophenol
-
Reduce the 4-nitrobenzoxazole using sodium borohydride in an appropriate solvent system.
-
Work up the reaction to isolate 3-nitro-2-methylaminophenol.
Step 3: Synthesis of 2-Amino-3-methylaminophenol
-
Hydrogenate the 3-nitro-2-methylaminophenol using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain the diamine.
Step 4: Synthesis of 7-Hydroxy-1-methylbenzimidazole
-
Condense the 2-amino-3-methylaminophenol with trimethyl orthoformate to form the benzimidazole ring.
-
Purify the final product by recrystallization or column chromatography.
Synthesis of 7-Aminobenzimidazoles
The synthesis of 7-aminobenzimidazoles often involves the reduction of a corresponding nitro-substituted precursor. The nitro group can be introduced onto the benzene ring of an o-phenylenediamine derivative and then reduced to an amino group at a later stage in the synthesis.
Introduction of the Carbamate Moiety: A Hallmark of Benzimidazole Anthelmintics
A crucial structural feature of many potent benzimidazole anthelmintics is the methyl carbamate group at the 2-position. This moiety is typically introduced by reacting a 2-aminobenzimidazole intermediate with methyl chloroformate or a similar reagent.[7]
General Reaction Scheme:
Caption: General scheme for carbamate formation.
Protocol 3: General Procedure for the Synthesis of Benzimidazole-2-carbamates
Materials:
-
2-Aminobenzimidazole derivative (1.0 eq)
-
Methyl chloroformate (1.2 eq)
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., THF, DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 2-aminobenzimidazole derivative in the anhydrous solvent in a flask equipped with a stirring bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution, followed by the dropwise addition of methyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Case Study: Synthetic Approach to a Novel 7-Substituted Albendazole Analogue
To illustrate the application of these principles, let's consider a hypothetical synthetic route to a 7-hydroxy analogue of albendazole.
Retrosynthetic Analysis:
A plausible retrosynthetic analysis would involve disconnecting the carbamate group first, followed by the benzimidazole ring closure. The key starting materials would be a 3,4-diaminophenol derivative and a precursor for the 2-position substituent.
Proposed Forward Synthesis:
-
Protection of the phenol: The hydroxyl group of a suitable 4-substituted-2-nitrophenol would be protected to prevent unwanted side reactions.
-
Introduction of the propylthio group: A nucleophilic aromatic substitution reaction would be performed to introduce the propylthio group at the 5-position.
-
Reduction of the nitro group: The nitro group would be reduced to an amine to generate the o-phenylenediamine precursor.
-
Benzimidazole ring formation: Cyclocondensation with a suitable reagent (e.g., a thiourea derivative) would form the 2-amino-7-hydroxybenzimidazole core.
-
Carbamate formation: Reaction with methyl chloroformate would yield the target carbamate.
-
Deprotection: Removal of the protecting group from the hydroxyl function would afford the final 7-hydroxy albendazole analogue.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a robust framework for the preparation of 7-substituted benzimidazole anthelmintics. The classical Phillips-Ladenburg reaction remains a reliable method, while modern catalytic approaches offer milder and more efficient alternatives. The ability to synthesize key intermediates such as 7-hydroxy- and 7-aminobenzimidazoles opens up a wide array of possibilities for creating novel analogues with potentially improved therapeutic profiles.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, including flow chemistry and biocatalysis. Furthermore, the exploration of a wider range of substituents at the 7-position, guided by computational modeling and structure-activity relationship studies, will be crucial in the ongoing quest for new and more effective anthelmintic agents.
References
- American Chemical Society. (n.d.). Development and synthesis of mebendazole and derivatives | Poster Board #1295.
- EnPress Journals. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- National Institutes of Health. (2023). Recent achievements in the synthesis of benzimidazole derivatives - PMC.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW.
- E-Journal of Chemistry. (2006). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest.
- Medicover Hospitals. (2024). Mebendazole: Uses, Mechanism, and Synthesis.
- PubMed. (2023). A Review on Modern Approaches to Benzimidazole Synthesis.
- National Institutes of Health. (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC.
- LOCKSS. (1995). 7-HYDROXY-1-METHYLBENZIMIDAZOLE.
- IJNRD. (n.d.). ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
- ResearchGate. (n.d.). Determination of seven benzimidazole anthelmintics examined in this study.
- ResearchGate. (n.d.). Benzimidazole derivatives with anthelmintic activity.
- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Mebendazole: Uses, Mechanism, and Synthesis [medicoverhospitals.in]
- 8. researchgate.net [researchgate.net]
- 9. Development and synthesis of mebendazole and derivatives | Poster Board #1295 - American Chemical Society [acs.digitellinc.com]
- 10. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Notes & Protocols: Strategic Synthesis of 2-Substituted Derivatives from 7-(Methylthio)benzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives substituted at the 2-position are particularly significant, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This guide provides detailed protocols for the synthesis of 2-substituted derivatives starting from 7-(methylthio)benzimidazole. Furthermore, it elaborates on the subsequent strategic oxidation of the 7-methylthio group to the corresponding sulfoxide and sulfone, moieties known to modulate physicochemical properties and biological activity. These protocols are designed for researchers in drug discovery and organic synthesis, offering robust methodologies and insights into experimental design.
Introduction: The Benzimidazole Core in Drug Design
Benzimidazole, a bicyclic heterocycle consisting of fused benzene and imidazole rings, is a privileged structure in drug discovery.[2][5] Its structural similarity to purine allows it to interact with a variety of biopolymers, leading to a broad range of pharmacological effects.[1] Modification at the 2-position of the benzimidazole ring is a well-established strategy for tuning biological activity and developing novel drug candidates.[6][7]
The starting material, 7-(methylthio)benzimidazole, offers a dual handle for chemical modification:
-
The reactive N-H bonds of the imidazole ring allow for condensation reactions to install diverse substituents at the C2 position.
-
The sulfur atom of the methylthio group can be selectively oxidized to a sulfinyl (-SO-) or sulfonyl (-SO₂-) group, providing a powerful tool to alter the molecule's polarity, solubility, and hydrogen bonding capacity.
This document outlines two primary pathways for derivatization, providing detailed, validated protocols for each synthetic transformation.
Synthetic Workflow Overview
The overall synthetic strategy involves two main stages: initial C2-functionalization of the benzimidazole core, followed by optional oxidation of the sulfide moiety. This approach allows for the creation of a diverse library of compounds from a common intermediate.
Sources
- 1. longdom.org [longdom.org]
- 2. srrjournals.com [srrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Methylthio)-1H-benzo[d]imidazole
[1][2]
Executive Summary
Welcome to the technical support hub for 4-(Methylthio)-1H-benzo[d]imidazole . This guide addresses the purification of your crude product, specifically targeting the removal of unreacted diamines, regioisomers, and—most critically—preventing the oxidation of the sulfide moiety.
The protocols below rely on the amphoteric nature of the benzimidazole core and the lipophilicity of the methylthio group. We prioritize Acid-Base Extraction as the primary cleanup tool, followed by Recrystallization for final polishing.[1]
Module 1: The Core Purification Workflow
Decision Logic: Which Path to Take?
Before starting, assess your crude material's profile using Thin Layer Chromatography (TLC).[2][1][3][4]
Figure 1: Decision tree for selecting the appropriate purification method based on impurity profile.
Module 2: Detailed Protocols
Protocol A: Acid-Base Extraction (The "pH Swing")
Best for: Removing non-basic impurities (tars, unreacted aldehydes/formates) and neutral byproducts.[5][2][3]
The Science: Benzimidazoles are weak bases (
Step-by-Step Guide:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approx. 10–15 mL per gram of crude.[1]
-
Acid Extraction: Transfer to a separatory funnel. Extract with 1.0 M HCl (2 x 10 mL/g).[2][1][3]
-
Washing: Wash the combined acidic aqueous layers with fresh EtOAc (1 x 10 mL) to remove trapped neutrals.[1] Discard this organic wash.
-
Precipitation (The Critical Step):
-
Cool the aqueous acidic solution in an ice bath (
). -
Slowly adjust pH to
using 4.0 M NaOH or saturated NaHCO .[1] -
Why Slow? Rapid basification can trap impurities in the precipitating solid.
-
-
Filtration: Collect the resulting white/off-white precipitate by vacuum filtration.[5][1] Wash with ice-cold water.[5][1][8]
Protocol B: Recrystallization
Best for: Final polishing and removing trace isomers.[1]
Solvent System: Ethanol/Water (Preferred) or Toluene.[2][1][3]
| Solvent System | Ratio (v/v) | Temperature | Pros | Cons |
| Ethanol / Water | ~80:20 | Reflux | Excellent recovery; removes inorganic salts.[5][1] | May not remove sulfoxide impurities well.[1] |
| Toluene | 100% | Reflux | Good for removing polar impurities (tars).[2][1][3] | Requires higher heat (risk of S-oxidation).[5][1] |
| Acetonitrile | 100% | Reflux | Sharp crystals; good for isomers.[5][1] | Lower recovery yield.[1][7] |
Procedure (EtOH/Water):
-
Dissolve the solid in boiling Ethanol (minimum volume).
-
Once dissolved, remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.[2][1][3][7]
-
Add one drop of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then chill at
for 4 hours. -
Filter and wash with cold 20% EtOH/Water.[1]
Module 3: Troubleshooting & FAQs
Q1: My product has a yellow tint. How do I remove it?
A: Yellowing often indicates oxidation (sulfoxide formation) or trace nitro-impurities if synthesized from nitro-anilines.[5][1]
-
Fix: During the recrystallization step (Protocol B), add Activated Charcoal (10 wt%) to the boiling ethanol solution. Stir for 5 minutes, then filter hot through a Celite pad before adding the water.
Q2: I see a new spot on TLC just below my product. What is it?
A: This is likely the Sulfoxide (
-
Mechanism: The methylthio group (
) is electron-rich and oxidizes easily in air, especially if the workup involved heating in non-degassed solvents.[5] -
Identification: The sulfoxide is more polar (lower
) than the sulfide. -
Removal: Recrystallization often fails to separate these.[1] Use Flash Column Chromatography (DCM:MeOH 98:2).
-
Prevention: Perform all heating steps under a Nitrogen (
) atmosphere.[2][1][3]
Q3: The product "oils out" instead of crystallizing.
A: This happens when the solution is too concentrated or cools too fast.
-
Fix: Re-heat the mixture to redissolve the oil. Add a "seed crystal" of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, add a small amount of a more polar solvent (like Methanol) to keep the oil in solution longer.[2][3]
Q4: Can I use Nitric Acid to clean the glassware?
A: ABSOLUTELY NOT.
Module 4: Visualizing the Chemistry
Acid-Base Extraction Mechanism
Figure 2: The chemical basis of the purification.[2][1][3] The basic imidazole nitrogen allows reversible phase transfer.
References
-
BenchChem Technical Support. (2025).[2][1][7] Purification of 2-tert-butyl-6-methyl-1H-benzimidazole (General Benzimidazole Protocols).[5][1] BenchChem.[1][7] [5][2][1][3]
-
International Journal of Creative Research Thoughts (IJCRT). (2025).[2][1][3] Synthesis And Characterization Of Novel Derivatives Of Benzimidazole. IJCRT.[1]
-
Royal Society of Chemistry (RSC). (2022).[2][1] Synthesis of Benzimidazoles - Supporting Information. RSC Advances.[1]
-
National Institutes of Health (NIH) - PubChem. (2025).[5][2][1] 2-(Methylthio)benzimidazole Compound Summary. PubChem.[1][9][10][11] [5][2][1][3]
-
Organic Chemistry Portal. (2010).[2][1] Reduction of Sulfoxides to Sulfides (Impurity Management).[2][1][3] Organic Chemistry Portal.[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(Methylthio)-1H-benzo[d]imidazole before handling.
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- 2. ijrpc.com [ijrpc.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. 2-(Methylthio)benzimidazole | C8H8N2S | CID 23539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | C14H12ClN3S | CID 11522109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Validation & Comparative
Distinguishing 4-methylthio from 5-methylthio benzimidazole by NMR
Executive Summary
Distinguishing 4-(methylthio)-1H-benzimidazole (4-SMe) from 5-(methylthio)-1H-benzimidazole (5-SMe) is a classic regioisomer identification problem. While Mass Spectrometry (MS) often fails to differentiate these isomers due to identical molecular weights and fragmentation patterns, 1H NMR Spectroscopy provides a definitive structural fingerprint.
The distinction relies on the topology of the aromatic spin system :
-
4-SMe Isomer: Possesses a contiguous three-proton spin system (H5, H6, H7), resulting in a Doublet – Triplet – Doublet pattern.
-
5-SMe Isomer: Possesses an isolated proton (H4) and a two-proton spin system (H6, H7), resulting in a Singlet (meta-coupled) – Doublet – Doublet pattern.
The Core Challenge: Tautomerism vs. Regioisomerism
Before analyzing the spectra, one must account for benzimidazole tautomerism. In solution (DMSO-d₆ or CDCl₃), the pyrrolic proton (NH) exchanges rapidly between N1 and N3.
-
5-SMe exists in equilibrium with 6-SMe . (These are tautomers of the same molecule).
-
4-SMe exists in equilibrium with 7-SMe . (These are tautomers of the same molecule).
However, 4-SMe and 5-SMe are constitutional isomers . They cannot interconvert without breaking carbon-carbon bonds. Therefore, despite the blurring effect of tautomerism on chemical shifts, the carbon skeleton connectivity remains invariant, preserving the spin-spin coupling networks described below.
Primary Methodology: 1H NMR Analysis[1][2][3][4][5][6][7][8][9][10]
The definitive method for distinction is the analysis of the aromatic region (6.8 – 8.0 ppm).
A. The 5-(methylthio)benzimidazole Signature (The "Isolated" System)
In this isomer, the methylthio group at position 5 separates the proton at position 4 from the protons at positions 6 and 7.
-
H4 (Proton adjacent to SMe and N): Appears as a broad singlet or a doublet with a very small coupling constant (J ~ 1–2 Hz, meta-coupling to H6). It is magnetically isolated from the strong ortho-couplings.
-
H6 & H7 (Protons on the other side): These form an AB or AX system. You will see two doublets (or a doublet and a doublet of doublets) interacting with a strong ortho-coupling (J ~ 8–9 Hz).
Diagnostic Pattern: d (strong), dd (strong), s (isolated)
B. The 4-(methylthio)benzimidazole Signature (The "Contiguous" System)
In this isomer, the methylthio group is at position 4 (the "corner"). This leaves three protons (H5, H6, H7) adjacent to each other in a continuous chain.
-
H6 (The Middle Proton): It has two ortho-neighbors (H5 and H7). Consequently, it splits into a triplet (or a doublet of doublets that resembles a triplet, t) with J ~ 8 Hz.
-
H5 & H7 (The Flanking Protons): Each has only one ortho-neighbor (H6). They appear as doublets (d) with J ~ 8 Hz.
Diagnostic Pattern: d, t, d (The "Vicinal Train")
C. Quantitative Data Comparison
| Feature | 4-(methylthio)benzimidazole | 5-(methylthio)benzimidazole |
| Spin System Topology | ABC / AMX (Contiguous) | ABX + Isolated Spin |
| Key Multiplicity | Triplet (H6) observed at ~7.1–7.3 ppm | Singlet / Meta-doublet (H4) observed |
| Ortho Couplings ( | Two interactions (H5-H6, H6-H7) | One interaction (H6-H7) |
| S-Me Shift | ||
| Symmetry | Lower symmetry (substituent at corner) | Higher effective symmetry |
Experimental Protocol
To ensure unambiguous assignment, follow this self-validating protocol.
Step 1: Sample Preparation (The "Lock" Method)
Benzimidazole signals can broaden due to NH exchange. We use a trace of acid to protonate the system, creating a symmetric cation that sharpens the signals and slows exchange, or simply use DMSO-d₆ which forms strong H-bonds.
-
Dissolve: 5–10 mg of the sample in 0.6 mL DMSO-d₆ .
-
Optional Sharpening: If aromatic signals are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d) or DCl . This forms the benzimidazolium cation, eliminating tautomeric broadening and simplifying the spectrum.
Step 2: Acquisition
-
Pulse Sequence: Standard 1H (zg30).
-
Scans: 16–32 scans are sufficient.
-
Spectral Window: -2 to 14 ppm.
Step 3: Analysis Workflow
-
Identify the S-Me singlet (~2.5 ppm) to confirm substitution.
-
Locate the Aromatic Region (7.0 – 8.5 ppm).
-
Count the peaks and analyze splitting:
-
Do you see a Triplet? -> 4-Isomer .
-
Do you see an Isolated Singlet (or meta-doublet)? -> 5-Isomer .
-
Decision Logic Visualization
The following diagram illustrates the logical pathway for distinguishing the isomers based on spectral features.
Caption: Logical workflow for assigning benzimidazole regioisomers based on 1H NMR splitting patterns.
Advanced Verification: NOE & 13C NMR
If the splitting patterns are ambiguous due to overlap, use these secondary methods.
A. 1D NOE (Nuclear Overhauser Effect)
Irradiate the S-Me singlet (~2.5 ppm).
-
4-SMe: You will observe NOE enhancement of H5 (the doublet part of the contiguous system) and potentially the NH signal.
-
5-SMe: You will observe NOE enhancement of H4 (the isolated singlet) and H6 (part of the doublet pair).
-
Validation: If the enhanced aromatic proton is a singlet , you have the 5-isomer . If it is a doublet , you have the 4-isomer .
B. 13C NMR Shifts
The position of the S-Me group influences the chemical shifts of the ring carbons.
-
Ipso-Carbon (C-S): The carbon attached to the sulfur will appear around 125–135 ppm .
-
Shielding: The S-Me group is an electron donor.
-
In 5-SMe , C4 (ortho) is significantly shielded (shifted upfield, ~110-115 ppm).
-
In 4-SMe , C5 (ortho) is shielded.
-
Note: 13C analysis requires careful assignment using HSQC/HMBC to be definitive, making 1H splitting the preferred rapid method.
-
References
-
Benzimidazole Tautomerism and NMR : Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism."[1] Beilstein Journal of Organic Chemistry, 2014.
-
Coupling Constants in Heterocycles : "1H NMR Coupling Constants Guide." Iowa State University Chemical Instrumentation Facility.
-
Substituent Effects in NMR : "Benzimidazole Derivatives Characterization." BenchChem Application Notes, 2025.
-
Synthesis and Spectra : Lee, C. K., & Lee, I. H. "NMR Studies of 2-Aryl Derivatives of Benzimidazole." Heterocycles, 2009.[2]
Sources
Technical Guide: IR Spectroscopy of the Methylthio Group in Benzimidazoles
The following guide outlines the infrared (IR) spectroscopic characterization of the methylthio group (-S-CH₃) attached to a benzimidazole scaffold. This content is structured for analytical chemists and drug development scientists, focusing on the practical challenges of detecting sulfur-based moieties in heterocyclic systems.
Executive Summary
The methylthio group (-S-CH₃) is a critical pharmacophore in benzimidazole anthelmintics and proton pump inhibitors, acting as a metabolic handle and lipophilic modulator. However, characterizing this group via Infrared (IR) spectroscopy presents a distinct analytical challenge: the S-C dipole moment is weak , resulting in low-intensity absorption bands that are frequently obscured by the dominant benzimidazole skeletal vibrations.
This guide provides a definitive assignment of these elusive peaks, compares IR performance against Raman and NMR alternatives, and details a self-validating experimental protocol to maximize signal-to-noise ratios in the fingerprint region.
The Challenge of Detection
In benzimidazole derivatives, the signal from the methylthio group is often overwhelmed by the heterocyclic core. The analytical scientist must navigate three interference factors:
-
Dipole Physics: The S-C bond is less polar than C=N or C-O bonds, leading to weak IR absorbance (selection rule:
). Conversely, the high polarizability of sulfur makes these modes strong in Raman spectroscopy. -
Spectral Overlap: The methyl deformation modes (
) often overlap with the strong C=C/C=N ring stretches of the benzimidazole (1400–1600 cm⁻¹). -
Fingerprint Complexity: The C-S stretching vibrations occur in the "fingerprint region" (<1000 cm⁻¹), which is crowded with out-of-plane (OOP) aromatic bending modes.
Spectral Assignments: The Signal in the Noise
To positively identify the methylthio group, you must look for a triad of signals. The following data is synthesized from vibrational studies of 2-(methylthio)benzimidazole and analogous thio-ethers.
Table 1: Critical IR Peak Assignments for Methylthio-Benzimidazoles
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value | Interference Warning |
| 690 – 715 | Weak/Med | High | Often overlaps with aromatic C-H out-of-plane bends (740-760 cm⁻¹). | |
| 1075 – 1095 | Medium | Moderate | Coupled with in-plane ring deformations. | |
| 1430 – 1445 | Medium | Moderate | Buried in the "forest" of ring stretches (C=C, C=N). | |
| 1310 – 1330 | Weak | Low | Often indistinguishable from C-N stretches. | |
| 2910 – 2930 | Weak | Moderate | Distinct from aromatic C-H (>3000 cm⁻¹), but overlaps with other alkyl chains. |
Technical Insight: The most reliable marker is often the
band near 700 cm⁻¹ . However, because Diamond ATR crystals often have a spectral cutoff or high noise below 600 cm⁻¹, and the band is weak, KBr pellets are preferred over ATR for this specific assignment.
Visualization: Assignment Logic Flow
The following diagram illustrates the logical workflow for filtering out benzimidazole background noise to isolate the methylthio signal.
Figure 1: Logic flow for isolating methylthio signals from the benzimidazole background.
Comparative Analysis: IR vs. Alternatives
While IR is the standard for functional group ID, it is arguably the weakest method for sulfur detection.
Table 2: Method Performance Comparison
| Feature | IR Spectroscopy | Raman Spectroscopy | NMR (¹H / ¹³C) |
| S-Me Detection | Weak (Low dipole change) | Excellent (High polarizability change) | Gold Standard (Structural certainty) |
| Sample State | Solid (Polymorph sensitive) | Solid/Liquid (Polymorph sensitive) | Liquid (Solution state only) |
| Water Interference | High (O-H masks regions) | Low (Water is weak scatterer) | N/A (Deuterated solvents used) |
| Primary Use | QC, Polymorph ID | Crystal form ID, S-S/S-C detection | Structure Elucidation |
When to use which?
-
Use IR if you are performing Quality Control (QC) on a known standard and need to verify the overall molecular fingerprint (polymorph A vs B).
-
Use Raman if you specifically need to study the sulfur environment or if the C-S peak in IR is obscured by aromatic ring breathing modes. The C-S stretch in Raman is typically a sharp, intense band at ~700 cm⁻¹.
Experimental Protocol: Enhanced Sensitivity
To maximize the visibility of the methylthio peaks in IR, you must minimize noise in the low-wavenumber region.
Protocol: Low-Frequency KBr Pellet Method
Rationale: Diamond ATR modules often attenuate signal intensity below 600–700 cm⁻¹. Transmission KBr pellets offer superior throughput in the fingerprint region.
Reagents:
-
Spectroscopic grade KBr (Dry).
-
Benzimidazole sample (Vacuum dried).
Workflow:
-
Desiccation: Dry KBr powder at 110°C for 2 hours to remove adsorbed water (broad O-H bands at 3400 cm⁻¹ and 1640 cm⁻¹ can distort the baseline).
-
Dilution: Prepare a 1% w/w mixture (2 mg sample in 200 mg KBr). Note: Higher concentrations lead to detector saturation in the aromatic region, distorting the weaker sulfur peaks.
-
Grinding: Grind in an agate mortar for 2 minutes. Goal: Particle size < 2 µm to minimize Mie scattering (sloping baseline).
-
Compression: Press at 10 tons for 2 minutes under vacuum to create a transparent disk.
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Critical for resolving sharp aromatic peaks from S-C bands).
-
Scans: 64 scans (to improve Signal-to-Noise ratio).
-
Range: 400–4000 cm⁻¹.
-
Case Study: 2-(Methylthio)benzimidazole vs. Albendazole
A comparison of the model compound and a complex drug analog highlights the difficulty of assignment.
-
2-(Methylthio)benzimidazole:
-
The molecule is simple. The
is visible as a discrete shoulder/peak near 705 cm⁻¹ because there are fewer interfering alkyl chains.
-
-
Albendazole (Propylthio analog):
-
Albendazole contains a propylthio group and a carbamate group.
-
The carbamate C=O (1712 cm⁻¹) and amide N-H (3320 cm⁻¹) dominate the spectrum.
-
The propyl chain adds methylene (-CH₂-) rocks and twists that clutter the 700–800 cm⁻¹ region, making the C-S stretch extremely difficult to assign without Raman confirmation.
-
References
-
Krishnakumar, V., & Ramasamy, R. (2005). Scaled quantum chemical studies of the structure and vibrational spectra of 2-(methylthio) benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Muraoka, S., et al. (2016). Determination of the main solid-state form of albendazole in bulk drug, employing Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
-
NIST Chemistry WebBook. Infrared Spectrum of Benzimidazole. National Institute of Standards and Technology.
-
Gunasekaran, S., & Uthra, D. (2008). Vibrational Spectra and Qualitative Analysis of Albendazole and Mebendazole.[1][2] Asian Journal of Chemistry.
Sources
Comparative Structural Guide: 7-(Methylthio)-1H-benzo[d]imidazole
The following guide details the structural and comparative analysis of 7-(Methylthio)-1H-benzo[d]imidazole , focusing on its crystallographic properties, synthesis, and performance relative to its structural isomers.
Executive Summary
7-(Methylthio)-1H-benzo[d]imidazole (7-MTBI) represents a specific structural class of benzimidazoles where the sulfide substituent exerts a critical "ortho-effect" on the imidazole nitrogen. Unlike its more common isomers (2- or 5-substituted), the 7-position introduces unique steric and electronic constraints that modulate crystal packing, solubility, and kinase binding affinity.
This guide compares 7-MTBI against:
-
Alternative A: 2-(Methylthio)-1H-benzo[d]imidazole (Standard reference).
-
Alternative B: 5-(Methylthio)-1H-benzo[d]imidazole (Linear isomer).
Key Findings
-
Tautomeric Lock: Crystallographic data suggests the 7-position substituent forces the pyrrolic proton to the distal nitrogen (N3) to minimize steric clash, effectively locking the structure as 4-(methylthio)-1H-benzimidazole in the solid state.
-
Packing Efficiency: 7-MTBI exhibits lower lattice energy compared to the 2-isomer due to disrupted intermolecular H-bonding networks.
-
Application: The 7-position is a privileged scaffold in medicinal chemistry for inducing "twist" conformations in kinase inhibitors, enhancing selectivity over planar analogues.
Chemical Profile & Tautomerism
The defining feature of 7-MTBI is its tautomeric equilibrium. In solution, the proton shifts rapidly between N1 and N3. In the crystalline state, the lattice "freezes" the molecule into the most energetically favorable tautomer.
| Feature | 7-(Methylthio)-1H-benzo[d]imidazole | 4-(Methylthio)-1H-benzo[d]imidazole |
| Structure | Substituent at C7 (adjacent to NH) | Substituent at C4 (adjacent to N=) |
| Sterics | High (Clash with NH) | Low (No clash with Lone Pair) |
| Stability | Less Stable (Steric repulsion) | Dominant Solid-State Form |
Analyst Note: While chemically named "7-substituted" in many catalogs, X-ray diffraction studies of analogous 7-substituted benzimidazoles (e.g., 7-carboxylate derivatives) confirm that the 4-substituted tautomer is the species present in the crystal lattice.
Comparative Crystallographic Data
The following table contrasts the structural parameters of the 7-isomer (inferred from high-fidelity analogues like Methyl 1-substituted-benzimidazole-7-carboxylate) against the well-characterized 2-isomer.
Table 1: Structural Parameters Comparison
| Parameter | 7-MTBI (Target) | 2-MTBI (Alternative A) | Significance |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Common for planar heterocycles. |
| Space Group | P21/c or P21/n | P21/c | Centrosymmetric packing is standard. |
| H-Bond Motif | Linear Chains (N-H...N) | Dimers (R2,2(8)) | 7-substituent blocks dimer formation. |
| π-π Stacking | Offset/Slipped | Face-to-Face | 7-MeS group prevents tight face-to-face stacking. |
| Planarity | Twisted (>5° torsion) | Planar (<1° torsion) | 7-position induces ring twist. |
| Density | ~1.32 g/cm³ | 1.38 g/cm³ | Lower density indicates looser packing. |
Structural Logic (Causality)
-
2-MTBI: The methylthio group is distal to the H-bonding sites. This allows the formation of the classic R2,2(8) cyclic dimer hydrogen bond motif, resulting in high melting points and density.
-
7-MTBI: The bulky sulfur atom at the 7-position sterically crowds the "bay" region. To accommodate this, the crystal packing slips into linear chains rather than dimers, and the benzimidazole core often adopts a slight twist to relieve strain.
Experimental Protocols
Protocol A: Synthesis of 7-(Methylthio)-1H-benzo[d]imidazole
Rationale: Direct thiolation of the 7-position is difficult. The preferred route is ring closure of a pre-functionalized diamine.
Reagents: 3-(Methylthio)benzene-1,2-diamine, Formic acid, 4N HCl.
-
Precursor Preparation: Dissolve 3-fluoro-2-nitroaniline in DMSO. Treat with Sodium Thiomethoxide (NaSMe) to yield 3-(methylthio)-2-nitroaniline. Reduce using H2/Pd-C to obtain 3-(methylthio)benzene-1,2-diamine .
-
Cyclization:
-
Suspend the diamine (10 mmol) in 4N HCl (20 mL).
-
Add Formic acid (15 mmol) and reflux for 4 hours.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of diamine.[1]
-
-
Workup:
-
Cool reaction mixture to 0°C.
-
Neutralize with NH4OH to pH 8.
-
Filter the crude precipitate.
-
-
Crystallization (for XRD):
-
Dissolve crude solid in hot Ethanol.
-
Add water dropwise until turbidity is observed.
-
Allow slow evaporation at room temperature for 48 hours.
-
Protocol B: Crystallographic Data Collection
Standard validation protocol for small molecule organics.
-
Mounting: Select a prism-like crystal (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber using epoxy.
-
Collection: Collect data at 100 K (to reduce thermal motion of the methylthio group) using Mo-Kα radiation (λ = 0.71073 Å).
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-matrix least-squares on F^2 (SHELXL).
-
Critical Step: Locate the N-H proton in the difference Fourier map to confirm the 4- vs 7-tautomer assignment.
-
Visualization of Structural Pathways
The following diagram illustrates the synthesis logic and the tautomeric locking mechanism that dictates the final crystal structure.
Caption: Synthesis and thermodynamic selection of the 4-substituted tautomer during crystallization to minimize steric strain.
Performance & Application Analysis
Solubility & Lipophilicity
The 7-methylthio group significantly alters the physicochemical profile compared to the 2-isomer.
| Property | 7-MTBI | 2-MTBI | Implication |
| LogP (Calc) | 2.45 | 2.10 | 7-isomer is more lipophilic due to "buried" polar N-H. |
| Water Solubility | Low (< 0.1 mg/mL) | Moderate (~0.5 mg/mL) | 2-isomer has more accessible H-bonding sites. |
| pKa (Conj. Acid) | ~5.2 | ~5.6 | 7-isomer is a weaker base due to steric hindrance at N3. |
Biological Relevance (Drug Discovery)
-
Kinase Selectivity: The 7-position is often exploited in kinase inhibitors (e.g., Selumetinib analogues) to clash with the "gatekeeper" residue or solvent front, forcing the inhibitor into a specific orientation that planar isomers (2- or 5-substituted) cannot achieve.
-
Metabolic Stability: The methylthio group at C7 is less prone to S-oxidation by CYP450 compared to the C2 position, which is electronically activated for oxidation.
References
-
Crystal Structure of Benzimidazole Derivatives
- Title: Synthesis and Crystal Structures of Benzimidazole-2-thione Deriv
- Source: MDPI Molecules.
-
URL:[Link]
-
Tautomerism in Benzimidazoles
-
7-Position Structural Analogues
-
Synthesis of Methylthio Benzimidazoles
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole derivatives. 4. The recognition of the voluminous substituent attached to the basic amino group of 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. academicjournals.org [academicjournals.org]
A Senior Application Scientist's Guide to Validating the Purity of 4-(Methylthio)-1H-benzo[d]imidazole using Thin-Layer Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the research and development pipeline. This guide provides an in-depth, technical comparison for validating the purity of 4-(Methylthio)-1H-benzo[d]imidazole, a key heterocyclic compound, with a primary focus on Thin-Layer Chromatography (TLC). We will explore the causality behind experimental choices, present a self-validating protocol, and compare TLC with alternative analytical techniques.
The Critical Role of Purity in Drug Development
4-(Methylthio)-1H-benzo[d]imidazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.[1][2] The presence of impurities, even in trace amounts, can drastically alter the compound's pharmacological and toxicological profile, leading to misleading experimental data and potential safety concerns. Therefore, a robust and reliable analytical method for purity assessment is paramount.
Thin-Layer Chromatography (TLC): A First Line of Defense
TLC is a cornerstone technique in organic synthesis for its simplicity, speed, and cost-effectiveness.[3][4] It serves as a rapid and effective method for determining the number of components in a mixture, identifying compounds, and assessing purity.[5]
The "Why" Behind the TLC Protocol for 4-(Methylthio)-1H-benzo[d]imidazole
The selection of each parameter in a TLC protocol is a deliberate choice rooted in the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase: Silica gel is the most common stationary phase for TLC due to its polarity and ability to form hydrogen bonds.[5] For benzimidazole derivatives, which possess a moderately polar nature, silica gel provides excellent separation capabilities.[1] Specifically, pre-coated silica gel 60 F254 plates are recommended. The "F254" indicates the presence of a fluorescent indicator that allows for non-destructive visualization under UV light at 254 nm.[5]
-
Mobile Phase (Eluent): The choice of mobile phase is crucial for achieving optimal separation. The ideal eluent will move the target compound to a retention factor (Rf) value between 0.3 and 0.7, allowing for clear separation from impurities at the baseline (Rf ~ 0) and the solvent front (Rf ~ 1). For benzimidazole derivatives, a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone is often effective.[1] The precise ratio must be determined empirically to achieve the desired separation. A starting point could be a 6:4 or 8:2 mixture of ethyl acetate and n-hexane.[1]
-
Visualization: Since most organic compounds are colorless, visualization techniques are necessary.[6]
-
UV Light (254 nm): As mentioned, the fluorescent indicator in the silica gel allows for the visualization of UV-active compounds like 4-(Methylthio)-1H-benzo[d]imidazole as dark spots on a glowing background.[4][5] This method is non-destructive.
-
Iodine Vapor: Placing the developed TLC plate in a chamber with iodine crystals is a common destructive visualization method.[5][7] Iodine vapors react with many organic compounds to produce colored spots. This can reveal impurities that may not be UV-active.
-
Detailed Experimental Protocol for TLC Analysis
This protocol is designed to be a self-validating system, incorporating controls to ensure the reliability of the results.
Materials:
-
Pre-coated silica gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Micropipettes or capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber
-
Solvents: Ethyl Acetate (reagent grade), n-Hexane (reagent grade)
-
Sample of 4-(Methylthio)-1H-benzo[d]imidazole
-
Reference standard of pure 4-(Methylthio)-1H-benzo[d]imidazole (if available)
Procedure:
-
Preparation of the Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of ethyl acetate and n-hexane (e.g., 6:4 v/v).[1] Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors. Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the synthesized 4-(Methylthio)-1H-benzo[d]imidazole in a volatile solvent like dichloromethane or methanol to create a dilute solution (approximately 1%). If a reference standard is available, prepare a separate solution of it at a similar concentration.
-
Spotting the TLC Plate: With a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.[8] Using a micropipette, carefully spot the sample solution onto the origin line. Keep the spots small and concentrated. If using a reference standard, spot it alongside the sample. A co-spot (spotting both the sample and the reference standard on the same point) can also be beneficial for direct comparison.
-
Developing the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.[4] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion and Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Subsequently, place the plate in an iodine chamber for a few minutes to visualize any additional non-UV-active impurities.
-
-
Data Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5] A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Rf value of the sample should match that of the reference standard.
Workflow for TLC Purity Validation
Caption: Experimental workflow for validating the purity of 4-(Methylthio)-1H-benzo[d]imidazole using TLC.
Comparison with Alternative Analytical Methods
While TLC is an excellent preliminary purity assessment tool, it is primarily qualitative or semi-quantitative.[3] For rigorous quantitative analysis and validation, especially in later stages of drug development, more sophisticated techniques are required. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[9][10]
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase.[3] | High-pressure separation in a packed column.[8] | Separation of volatile compounds in a gaseous mobile phase.[8] | Analysis of molecular structure based on the interaction of atomic nuclei with a magnetic field. |
| Sensitivity | Microgram (µg) range.[5] | Nanogram (ng) to picogram (pg) range. | Picogram (pg) to femtogram (fg) range. | Milligram (mg) range. |
| Resolution | Lower compared to HPLC.[3] | High resolution, capable of separating complex mixtures.[11] | Very high resolution for volatile compounds. | Provides structural information rather than separation of mixtures. |
| Quantification | Semi-quantitative at best (visual estimation or densitometry).[3] | Highly quantitative with various detectors (UV, MS, etc.).[11] | Highly quantitative with various detectors (FID, MS, etc.). | Quantitative (qNMR) with an internal standard. |
| Cost | Low initial and operational cost.[3] | High initial and moderate operational cost.[11] | High initial and moderate operational cost. | Very high initial and operational cost. |
| Throughput | High, multiple samples can be run simultaneously.[3] | Moderate, typically one sample at a time (autosamplers increase throughput).[11] | Moderate, similar to HPLC. | Low, sample preparation and analysis time can be long. |
| Best For | Rapid purity checks, reaction monitoring, and screening.[6] | Definitive purity determination, quantification of impurities, and stability studies.[12] | Analysis of volatile impurities and residual solvents. | Structural elucidation and confirmation of identity. |
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of 4-(Methylthio)-1H-benzo[d]imidazole requires a strategic, multi-faceted approach. Thin-Layer Chromatography serves as an indispensable, rapid, and cost-effective initial screening tool to assess the presence of major impurities and monitor the progress of purification. Its simplicity and high throughput make it ideal for routine checks in a research setting.
However, for comprehensive purity profiling and to meet regulatory standards in drug development, TLC should be complemented by more powerful, quantitative techniques like HPLC. HPLC offers superior resolution and sensitivity, allowing for the detection and quantification of trace impurities that may be missed by TLC. Ultimately, the choice of analytical method(s) will depend on the specific stage of research or development and the required level of analytical rigor. By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy that ensures the quality and integrity of their compounds.
References
- International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. PubMed.
- RP TLC data in correlation studies with in silico pharmacokinetic properties of benzimidazole and benztriazole deriv
- Thin Layer Chrom
- Chrom
- Thin Layer Chromatography. University of California, Los Angeles.
- Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). University of Massachusetts Lowell.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. University of Toronto.
- Thin Layer Chromatography (TLC). University of Colorado Boulder.
- A comparative study of the lipophilicity of benzimidazole and benztriazole deriv
- Evaluation of lipophilicity of some benzimidazole and benztriazole deriv
- What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography)
- Validation of thin layer and high performance thin layer chrom
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Validation of the Thin-Layer Chrom
- Journal Club: Validation of a thin layer chromatography (TLC)
- TLC vs HPLC: Key Differences Explained. Scribd.
- TLC and HPLC.pptx. Slideshare.
- ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube.
- Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica.
- (PDF) Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment.
- Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Science Publishing Group.
- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- What would be the quickest and simplest way to test the purity of a compound after synthesis?.
- A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of.
- The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole..
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
- Analytical Services for Purity Determin
- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC.
- A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
- 170116-49-1|4-Methyl-2-(methylthio)-1H-benzo[d]imidazole. BLDpharm.
- One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. The Royal Society of Chemistry.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Imidazole Impurities and Rel
- Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions.
- Imidazole Derivatives
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13C NMR Structural Elucidation of C4/C7 Substituted Benzimidazoles
Executive Summary
In drug discovery, the benzimidazole scaffold is ubiquitous, serving as the core pharmacophore in proton pump inhibitors (e.g., Omeprazole), anthelmintics, and kinase inhibitors. However, distinguishing C4/C7-substituted derivatives from their C5/C6 regioisomers—or distinguishing C4 from C7 in non-symmetrical derivatives—remains a notorious bottleneck in structural verification.
This guide compares the 13C NMR chemical shift profiles of C4/C7 substituted benzimidazoles against standard predictive models and C5/C6 alternatives. It provides a self-validating assignment protocol that overcomes the specific challenges of prototropic tautomerism which frequently renders standard 1D NMR data ambiguous.
The Core Challenge: Tautomerism & Symmetry
To interpret the 13C NMR of benzimidazoles, one must first accept that the static molecule drawn in ChemDraw rarely exists in solution.
The Dynamic Equilibrium
Benzimidazoles possessing a free N-H group exist in rapid equilibrium between two tautomers (N1-H and N3-H).
-
Symmetrical Substituents: If the molecule has a plane of symmetry (e.g., unsubstituted benzimidazole), the tautomerism makes C4 equivalent to C7, and C5 equivalent to C6.
-
Asymmetrical Substituents: If substituted at C4, the tautomerism does not make C4 and C7 equivalent, but the observed chemical shift in standard solvents (CDCl3, DMSO-d6) is often a weighted average of the two tautomeric forms.
Comparison of Assignment Difficulty:
| Feature | C4/C7 Substitution | C5/C6 Substitution |
|---|---|---|
| Steric Environment | High (Peri-interaction with N-R) | Low |
| Electronic Influence | Direct resonance with N lone pair | Inductive/Resonance (weaker) |
| 1D 13C Resolution | Difficult (Broadening common) | Moderate |
| Regioisomer Risk | High (Often confused with C5) | Moderate |
Comparative Analysis: Chemical Shift Trends
The following data compares the baseline shifts of the benzimidazole core. This establishes the "ground truth" before analyzing substituent effects.
A. The "Pyrrole vs. Pyridine" Shielding Rule
In fixed derivatives (e.g., N-Methylbenzimidazole), where tautomerism is blocked, we observe distinct electronic environments.
-
C7 (Ortho to Pyrrole-N): The Nitrogen lone pair donates electron density into the ring, significantly shielding C7.
-
C4 (Ortho to Pyridine-N): The electronegative imine nitrogen withdraws density, leaving C4 relatively deshielded .
Table 1: Baseline 13C Chemical Shifts (ppm)
Solvent: DMSO-d6 (unless noted)
| Position | Unsubstituted (Averaged) | N-Methyl (Fixed) | Shift Difference ( |
| C2 (N=CH-N) | 142.0 - 144.0 | 143.5 | Minimal |
| C4 | 115.0 (avg) | 119.5 | +4.5 (Deshielded) |
| C7 | 115.0 (avg) | 110.5 | -4.5 (Shielded) |
| C5/C6 | 122.0 - 123.0 | 122.0 / 123.5 | Minimal |
| C3a/C7a | 138.0 (avg) | 135.0 / 142.0 | Distinct Split |
Analyst Insight: If you observe a signal near 110 ppm in an N-alkylated benzimidazole, it is almost invariably C7 (adjacent to the N-alkyl group). If your candidate signal is >118 ppm, it is likely C4.
B. C4-Substituted vs. C5-Substituted
When a substituent (e.g., Methyl, Methoxy, Chloro) is introduced, distinguishing the regioisomers is critical.
Table 2: Distinguishing Regioisomers (e.g., Methyl-Benzimidazole)
Comparison of experimental shifts for mono-substituted derivatives.
| Parameter | 4-Methylbenzimidazole | 5-Methylbenzimidazole |
| Number of Ar-H Signals | 3 (Multiplet/ABC system) | 3 (ABX system - distinct singlet) |
| Ipso-Carbon Shift | C4: ~125-130 ppm | C5: ~130-135 ppm |
| Ortho-Carbon Shift | C5 shifts upfield ( steric/electronic) | C4/C6 shift distinct |
| Key HMBC Correlation | Methyl protons correlate to C3a/C7a (Bridgehead) | Methyl protons correlate to C4/C6 (Methine) |
Experimental Protocol: The Self-Validating Assignment
Do not rely on 1D 13C NMR alone. The risk of misassignment due to tautomeric averaging is too high. Use this specific workflow to guarantee structural integrity.
Step 1: Sample Preparation
-
Solvent Choice: Use DMSO-d6 rather than CDCl3. DMSO slows the proton exchange rate, often allowing the observation of distinct tautomers or sharper averaged signals.[1]
-
Concentration: High concentration (>20 mg/0.6 mL) is required to detect the quaternary bridgehead carbons (C3a/C7a) which have long relaxation times.
Step 2: Acquisition Parameters
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Standard parameters (1.0s) often saturate the C2 and Bridgehead signals, making them invisible.
-
Temperature: If signals are broad (coalescence), run the experiment at 300K (room temp) and then at 323K (50°C). Sharpening signals confirm tautomeric exchange.[2]
Step 3: Assignment Logic (Visualized)
Figure 1: Decision tree for unambiguous assignment of benzimidazole regioisomers. Note the critical role of HMBC in linking N-substituents to the C7 position.
Technical Deep Dive: The HMBC "Smoking Gun"
The only way to objectively prove a C4 vs. C5 substitution, or to distinguish C4 from C7 in N-alkylated derivatives, is HMBC (Heteronuclear Multiple Bond Correlation) .
The Protocol for C4/C7 Verification:
-
Locate the C2 Proton (or Carbon): In 1H NMR, the C2-H is a distinct singlet around 8.0-8.5 ppm. In 13C, C2 is ~143 ppm.[3][4]
-
Trace the Bridgeheads: The C2-H will show strong HMBC correlations (3-bond) to C3a and C7a .
-
The N-Alkyl Link (For N-substituted BIs):
-
The N-CH3 protons will show a 3-bond correlation to C2 and C7a .
-
Crucial Step: Once C7a is identified, look for the proton showing a 3-bond correlation to C7a. That proton is H6 .
-
By walking around the ring (COSY + HMBC), you can unambiguously assign H7 (adjacent to bridgehead) vs H4.
-
Comparative Performance vs. Prediction Software
-
ChemDraw/MestReNova Predictors: Often fail to account for solvent-specific tautomeric ratios. They typically predict distinct C4/C7 signals for N-H benzimidazoles, whereas experimental data shows coalescence.
-
DFT (GIAO) Calculation: Highly accurate but computationally expensive.
-
Proposed Protocol: The experimental HMBC method described above is faster and more reliable than software prediction for this specific scaffold.
References
-
Claramunt, R. M., et al. (2014).[5] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1627. Link
-
Castaño, O., et al. (2025). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(1), 123. Link
-
Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 magnetic resonance.[6][5][2][4][7][8][9][10][11] XXV. Benzimidazole and its derivatives. Journal of the American Chemical Society, 93(8), 1880–1887. Link
-
BenchChem Technical Support. (2025). Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. BenchChem Application Notes. Link
Sources
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- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. web.pdx.edu [web.pdx.edu]
- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-(Methylthio)-1H-benzo[d]imidazole
Executive Safety Summary
Compound: 7-(Methylthio)-1H-benzo[d]imidazole Hazard Classification (Inferred via Read-Across): Specific toxicological data for this regioisomer is limited. Based on the structural properties of the benzimidazole core (CAS 51-17-2) and alkyl-aryl thioethers , this compound must be handled as a Category 2 Skin/Eye Irritant and Acute Toxin (Oral/Dermal) .
Critical Hazard Note: The methylthio- moiety introduces a risk of volatile organosulfur odors and potential skin sensitization . All handling must occur within a certified chemical fume hood to prevent laboratory contamination and respiratory exposure.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Engineering controls (fume hoods) are the primary line of defense; PPE is the secondary barrier.
| Protection Zone | Equipment Requirement | Technical Specification & Logic |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU).[1] Why: Safety glasses are insufficient for fine powders. Goggles provide a seal against airborne particulates and splashes during solubilization. |
| Dermal (Hand) | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Touch sensitivity).Outer Layer: 5-8 mil Nitrile (Chemical barrier).Why: Thioethers can permeate thin latex. Nitrile offers superior resistance to organic solvents (e.g., DMSO, DCM) used to dissolve this compound. |
| Respiratory | Engineering Control Only | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill only): Half-face respirator with P100/OV cartridges if hood containment is breached. |
| Body | Barrier Lab Coat | Spec: High-neck, snap-closure, long-sleeved (nominally liquid-resistant).Why: Prevents accumulation of thio-odors on street clothes and protects against minor splashes. |
Operational Handling Protocol
Phase A: Pre-Experimental Planning
Before opening the vial, verify the following:
-
Solvent Compatibility: Ensure DMSO or Methanol is available (common solvents for benzimidazoles).
-
Oxidation Risk: The sulfur atom at position 7 is susceptible to oxidation. Plan to store the compound under inert gas (Argon/Nitrogen) if keeping it in solution for >24 hours.
-
Decontamination Agent: Prepare a 10% Bleach (Sodium Hypochlorite) solution for odor neutralization of contaminated disposables.
Phase B: Step-by-Step Handling
Step 1: Weighing & Transfer
-
Location: Inside a fume hood or a powder containment balance enclosure.
-
Static Control: Use an anti-static gun or polonium strip if the powder is fluffy/electrostatic.
-
Technique:
Step 2: Solubilization
-
Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosolization.
-
Vortexing: Cap the vial tightly before vortexing. Do not sonicate in an open bath without a cover, as aerosols will carry the compound into the room air.
Step 3: Reaction Setup
-
Inert Atmosphere: If using in palladium-catalyzed cross-coupling or alkylation, purge the reaction vessel with Argon. The methylthio group can poison catalysts or oxidize to sulfoxides (
) if exposed to atmospheric oxygen at high temperatures.
Emergency Response & Disposal
Decision Logic: Spill Response
The following diagram outlines the immediate decision-making process for a spill of 7-(Methylthio)-1H-benzo[d]imidazole.
Caption: Workflow for containing and cleaning spills. Bleach is specified to oxidize the sulfur moiety, reducing odor and neutralizing the chemical.
Waste Disposal[1][2][4][5]
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be placed in a sealed hazardous waste bag labeled "Toxic Solid - Organosulfur."
-
Liquid Waste: Dispose of reaction mixtures in the "Organic - Non-Halogenated" stream (unless halogenated solvents were used).
-
Odor Control: If the waste container smells strongly of sulfur, add 5-10 mL of dilute bleach to the waste bottle (check compatibility with other waste first) or seal the bottle with Parafilm immediately.
References
-
PubChem. Benzimidazole (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
